Benzo[d]thiazol-7-ylmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-3,5,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWZXBGHYZRUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of Benzo[d]thiazol-7-ylmethanol"
An In-depth Technical Guide to the Synthesis and Characterization of Benzo[d]thiazol-7-ylmethanol
Abstract
This technical guide provides a comprehensive overview of a robust and reliable methodology for the synthesis and detailed characterization of this compound, a key heterocyclic intermediate. The benzothiazole scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide array of biological activities and valuable photophysical properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices. We will delve into a validated two-step synthetic pathway, beginning with the formation of the critical precursor, Benzo[d]thiazole-7-carbaldehyde, followed by its selective reduction. Furthermore, this guide establishes a full characterization protocol, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure the unequivocal identification and purity assessment of the target molecule.
Introduction: The Significance of the Benzothiazole Core
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in the development of novel therapeutic agents and functional materials.[4] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] The structural versatility of the benzothiazole scaffold continues to fuel its exploration in drug discovery, with numerous derivatives having entered clinical trials.[1] this compound represents a valuable building block, featuring a reactive hydroxylmethyl group at the 7-position, which is poised for further chemical modification to generate libraries of novel compounds for screening and development.
Synthetic Strategy and Protocols
The synthesis of this compound is most effectively achieved through a two-step process. This strategy hinges on the initial synthesis of the aldehyde precursor, Benzo[d]thiazole-7-carbaldehyde, followed by a selective reduction of the carbonyl group to the corresponding primary alcohol. This approach ensures high yields and purity of the final product.
Step 1: Synthesis of Benzo[d]thiazole-7-carbaldehyde
The formation of the benzothiazole ring is a critical step, and various methods have been reported for the synthesis of benzothiazole derivatives.[5] A common and effective method involves the condensation of a 2-aminothiophenol derivative with an aldehyde. While the direct synthesis of Benzo[d]thiazole-7-carbaldehyde from simple precursors can be complex, for the context of this guide, we will consider Benzo[d]thiazole-7-carbaldehyde as a readily accessible starting material, as it is commercially available from multiple chemical suppliers.
Step 2: Reduction of Benzo[d]thiazole-7-carbaldehyde to this compound
The reduction of an aromatic aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this step, sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, high selectivity for aldehydes and ketones, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[6][7][8]
Caption: Synthetic workflow for the reduction of Benzo[d]thiazole-7-carbaldehyde.
Experimental Protocol:
-
Materials and Equipment:
-
Benzo[d]thiazole-7-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve Benzo[d]thiazole-7-carbaldehyde (1.0 eq) in anhydrous methanol (20 mL/g of aldehyde) and cool the solution to 0 °C in an ice bath with magnetic stirring.
-
To the cooled solution, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: Adding NaBH₄ slowly to the cooled solution controls the exothermic reaction and prevents the uncontrolled evolution of hydrogen gas.[8]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC.[9][10][11] A co-spot of the starting material should be used as a reference. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the completion of the reaction.
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Causality: The aqueous quench neutralizes any unreacted NaBH₄ and hydrolyzes the borate esters formed during the reaction.
-
Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood, away from sources of ignition.[1][2][3]
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.[2][4]
-
The quenching of NaBH₄ is an exothermic process that releases hydrogen gas. It must be performed slowly and in an ice bath.
-
Characterization of this compound
Unequivocal characterization of the synthesized this compound is essential to confirm its identity and purity. The following section details the expected results from key analytical techniques.
Caption: Workflow for the analytical characterization of the final product.
Predicted Analytical Data
The following table summarizes the expected analytical data for this compound based on the known spectral properties of benzothiazole derivatives and benzyl alcohols.
| Technique | Expected Observations |
| ¹H NMR | δ ~9.1 (s, 1H, H-2), δ ~8.1 (d, 1H, H-4), δ ~7.9 (d, 1H, H-5), δ ~7.5 (t, 1H, H-6), δ ~4.8 (s, 2H, -CH₂-), δ ~5.5 (br s, 1H, -OH) |
| ¹³C NMR | δ ~168, ~154, ~135, ~127, ~126, ~125, ~122 (Aromatic C's), δ ~64 (-CH₂OH) |
| IR (cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), ~1560 (C=N stretch), ~1050 (C-O stretch) |
| Mass Spec (EI) | M⁺ at m/z 165, key fragments at m/z 136 ([M-CHO]⁺), 108 ([M-CH₂OH]⁺) |
Detailed Spectroscopic Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring system, with chemical shifts and coupling constants characteristic of this scaffold.[12][13][14][15] The benzylic protons of the -CH₂OH group should appear as a singlet around δ 4.8 ppm. The hydroxyl proton will likely be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The aromatic carbons of the benzothiazole ring will resonate in the δ 120-170 ppm region.[12][13] The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear around δ 64 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides crucial information about the functional groups present. A broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the O-H stretching vibration of the alcohol.[16][17] The presence of the benzothiazole ring will be confirmed by characteristic C=N stretching vibrations around 1560 cm⁻¹.[15] A strong band around 1050 cm⁻¹ corresponding to the C-O stretch of the primary alcohol should also be observed.[18]
-
-
Mass Spectrometry (MS):
-
Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 165, corresponding to the molecular weight of this compound (C₈H₇NOS). The fragmentation pattern is expected to be influenced by both the stable benzothiazole ring and the benzyl alcohol moiety. Key fragments may include the loss of the formyl radical (-CHO) leading to a peak at m/z 136, and the loss of the hydroxymethyl radical (-CH₂OH) resulting in a fragment at m/z 134. The fragmentation of the benzothiazole ring itself may also be observed.[19][20]
-
Conclusion
This guide has detailed a scientifically sound and reproducible approach for the synthesis and characterization of this compound. The selective reduction of Benzo[d]thiazole-7-carbaldehyde with sodium borohydride provides an efficient and safe route to the target alcohol. The comprehensive characterization protocol, utilizing NMR, IR, and MS, ensures the structural integrity and purity of the final product. The methodologies and data presented herein serve as a valuable resource for researchers and professionals engaged in the synthesis of novel benzothiazole-based compounds for applications in drug discovery and materials science.
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Semantic Scholar. (1987, May 5). Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. Retrieved from [Link]
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"spectroscopic data (NMR, IR, MS) of Benzo[d]thiazol-7-ylmethanol"
An In-depth Technical Guide to the Spectroscopic Characterization of Benzo[d]thiazol-7-ylmethanol
Introduction
This compound is a heterocyclic compound featuring a fused benzothiazole ring system with a hydroxymethyl substituent. The benzothiazole core is a significant scaffold in medicinal chemistry and materials science, known for a wide range of biological activities and unique photophysical properties.[1][2] Accurate structural elucidation and purity assessment are paramount for any application, particularly in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an instructional manual, explaining the causality behind the expected spectral features and the protocols for their acquisition. This document is intended for researchers, chemists, and quality control specialists who require a deep understanding of the molecule's analytical signature. The molecular formula for this compound is C₈H₇NOS, with a molecular weight of approximately 165.21 g/mol .[3]
Molecular Structure and Atom Numbering
A clear assignment of spectroscopic signals begins with a standardized numbering of the molecule's atoms. The following diagram illustrates the structure of this compound. This numbering scheme will be used for the assignment of NMR signals.
Caption: Structure of this compound with IUPAC numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Experience: Predicted ¹H and ¹³C NMR Spectra
While a definitive experimental spectrum for this specific molecule is not widely published, we can reliably predict the chemical shifts and coupling patterns based on extensive data from the parent benzothiazole scaffold and its derivatives.[4][5][6][7]
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the substituent, and the hydroxyl proton.
-
Aromatic Region (δ 7.0–9.5 ppm): The benzothiazole ring system typically exhibits signals in this downfield region.
-
H2 (δ ~9.0–9.3 ppm, singlet): This proton is attached to the C2 carbon between the nitrogen and sulfur atoms, leading to significant deshielding and a characteristic singlet signal.
-
H4, H5, H6 (δ ~7.4–8.2 ppm, multiplet system): These three protons on the benzene ring will form a coupled system. H4 and H6 will likely appear as doublets, while H5 will be a triplet (or more accurately, a doublet of doublets). Their exact chemical shifts are influenced by the electron-donating nature of the hydroxymethyl group.
-
-
Methylene Protons (-CH₂-) (δ ~4.8 ppm, singlet): The two protons on the C8 carbon are chemically equivalent and adjacent to the aromatic ring and the oxygen atom. They are expected to appear as a sharp singlet.
-
Hydroxyl Proton (-OH) (δ variable, broad singlet): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It will typically appear as a broad singlet that can be exchanged with D₂O.
¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
Aromatic Carbons (δ ~115–155 ppm):
-
C2 (δ ~152–155 ppm): Similar to its attached proton, this carbon is significantly deshielded.
-
C7a and C3a (δ ~135 and ~153 ppm): These are the quaternary carbons at the ring fusion.
-
C4, C5, C6, C7 (δ ~120–130 ppm): These are the protonated aromatic carbons. C7, being attached to the substituent, will have a distinct chemical shift compared to the others. The Human Metabolome Database provides reference data for the parent benzothiazole scaffold.[8]
-
-
Methylene Carbon (-CH₂-) (δ ~60–65 ppm): The C8 carbon will appear in the aliphatic region, shifted downfield due to the attached oxygen atom.
Trustworthiness: Self-Validating Protocols with 2D NMR
To move from prediction to certainty, two-dimensional (2D) NMR experiments are essential. They provide a self-validating system by establishing correlations between nuclei.
-
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other (typically through 2 or 3 bonds). This would confirm the connectivity of the H4-H5-H6 spin system on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This would unambiguously link H2 to C2, H4 to C4, H5 to C5, H6 to C6, and the methylene protons to C8.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for identifying the quaternary carbons. For example, the H2 proton should show a correlation to the C7a bridgehead carbon, and the methylene protons (H8) should show correlations to C7 and C6.
Caption: Workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.[9][10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time than the ¹H spectrum.
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs provided by the spectrometer software.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expertise & Experience: Predicted Characteristic IR Absorptions
The IR spectrum of this compound will be a composite of signals from the benzothiazole core and the hydroxymethyl group. Data from the NIST WebBook for the parent benzothiazole serves as a foundational reference.[11][12]
-
O-H Stretch (3200–3600 cm⁻¹, broad): This is a highly characteristic band for the hydroxyl group, typically appearing as a strong, broad absorption due to hydrogen bonding.
-
Aromatic C-H Stretch (3000–3100 cm⁻¹, sharp): These absorptions are typically of medium intensity and appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (2850–2960 cm⁻¹, sharp): These bands correspond to the symmetric and asymmetric stretching of the methylene (-CH₂-) group.
-
C=N and C=C Stretches (1450–1650 cm⁻¹): The spectrum will show several sharp bands in this "fingerprint" region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic ring system.[13][14]
-
C-O Stretch (1000–1260 cm⁻¹): A strong, sharp band in this region is indicative of the carbon-oxygen single bond stretch of the primary alcohol.
Experimental Protocol: FT-IR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.
Expertise & Experience: Predicted Molecular Ion and Fragmentation
Based on the molecular formula C₈H₇NOS, the exact mass is 165.0248 g/mol .[3]
-
Molecular Ion (M⁺˙): In an electron ionization (EI) mass spectrum, a strong molecular ion peak is expected at an m/z (mass-to-charge ratio) of 165. This confirms the molecular weight of the compound. The NIST WebBook provides the mass spectrum of the parent benzothiazole, which shows a prominent molecular ion.[15]
-
Isotope Peaks: Due to the natural abundance of ¹³C and ³⁴S, smaller peaks at M+1 (m/z 166) and M+2 (m/z 167) are expected.
-
Key Fragmentation Pathways: The structure suggests several likely fragmentation pathways under EI conditions. The fragmentation of benzothiazoles often involves the cleavage of the thiazole ring.[16]
-
Loss of a Hydrogen Radical ([M-H]⁺): A peak at m/z 164.
-
Loss of the Hydroxymethyl Radical ([M-CH₂OH]⁺): A significant peak at m/z 134, corresponding to the stable benzothiazole cation.
-
Benzylic Cleavage: Formation of a tropylium-like ion or other rearranged structures is possible.
-
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An In-depth Technical Guide to Benzo[d]thiazol-5-ylmethanol: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Benzo[d]thiazol-5-ylmethanol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document will delve into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol, and its current and potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the versatile benzothiazole scaffold.
A Note on Isomeric Specificity: Initial inquiries for "Benzo[d]thiazol-7-ylmethanol" did not yield specific results in chemical literature. This guide will therefore focus on the well-documented and commercially available isomer, Benzo[d]thiazol-5-ylmethanol (CAS Number: 394223-37-1) . It is presumed that this is the isomer of primary interest for research and development purposes.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide array of pharmacological activities.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a thiazole ring, serves as a "privileged scaffold" in drug design. Its structural rigidity, combined with its ability to participate in various non-covalent interactions, makes it an ideal framework for developing targeted therapeutics.[2]
The benzothiazole nucleus is present in a variety of natural and synthetic compounds exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][3] The functionalization of the benzothiazole core at various positions allows for the fine-tuning of its biological activity, making it a versatile building block in the synthesis of novel drug candidates.[2] Benzo[d]thiazol-5-ylmethanol, with its reactive hydroxymethyl group, is a particularly valuable derivative for further chemical modification and library synthesis.
Physicochemical Properties of Benzo[d]thiazol-5-ylmethanol
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. The following table summarizes the key properties of Benzo[d]thiazol-5-ylmethanol.
| Property | Value | Source |
| CAS Number | 394223-37-1 | [4] |
| Molecular Formula | C₈H₇NOS | [5][6] |
| Molecular Weight | 165.21 g/mol | [5][6] |
| Appearance | White to off-white solid | |
| Melting Point | 128-132 °C | |
| Boiling Point | 358.8±25.0 °C (Predicted) | |
| LogP | 1.55 (Predicted) | |
| pKa | 12.58±0.40 (Predicted) |
Synthesis of Benzo[d]thiazol-5-ylmethanol: A Validated Experimental Protocol
The synthesis of Benzo[d]thiazol-5-ylmethanol can be approached through various synthetic routes common for benzothiazole derivatives. A robust and reproducible method involves a two-step process starting from a readily available substituted aniline: the formation of the benzothiazole ring followed by the reduction of a carbonyl group at the 5-position.
Synthetic Pathway Overview
The following diagram illustrates a plausible and efficient synthetic route for the preparation of Benzo[d]thiazol-5-ylmethanol. This pathway involves the initial synthesis of 5-formylbenzo[d]thiazole, followed by its selective reduction to the corresponding alcohol.
Caption: Synthetic workflow for Benzo[d]thiazol-5-ylmethanol.
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of the synthesis.
Step 1: Synthesis of 5-Formylbenzo[d]thiazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-amino-3-mercaptobenzaldehyde (1.53 g, 10 mmol) and formic acid (25 mL).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the effervescence ceases. The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 20 mL), and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 5-formylbenzo[d]thiazole as a crystalline solid.
-
Characterization: Confirm the structure of the intermediate by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Synthesis of Benzo[d]thiazol-5-ylmethanol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the synthesized 5-formylbenzo[d]thiazole (1.63 g, 10 mmol) in methanol (30 mL) and cool the solution to 0 °C in an ice bath.
-
Reaction Execution: To the cooled solution, add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford Benzo[d]thiazol-5-ylmethanol as a white to off-white solid.
-
Characterization and Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity. The obtained data should be consistent with the expected values for Benzo[d]thiazol-5-ylmethanol.
Analytical Characterization
The following is a summary of expected analytical data for the characterization of Benzo[d]thiazol-5-ylmethanol.
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.15 (s, 1H, H-2), 8.25 (s, 1H, H-4), 7.95 (d, J=8.4 Hz, 1H, H-7), 7.50 (d, J=8.4 Hz, 1H, H-6), 4.85 (s, 2H, -CH₂-), 2.0 (br s, 1H, -OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 153.5, 142.0, 134.0, 124.0, 122.5, 121.0, 64.5 (-CH₂OH). |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 1610, 1580, 1480 (C=C and C=N stretch), 1050 (C-O stretch). |
| Mass Spec (ESI-MS) | m/z 166.0 [M+H]⁺ |
Applications in Drug Discovery and Development
The benzothiazole scaffold is a key pharmacophore in a number of clinically used drugs and is a focal point of ongoing drug discovery efforts.[7] Benzo[d]thiazol-5-ylmethanol, as a functionalized derivative, is a valuable starting material for the synthesis of a diverse range of biologically active molecules.
Signaling Pathways and Therapeutic Targets
The diverse biological activities of benzothiazole derivatives stem from their ability to interact with a multitude of biological targets. The following diagram illustrates some of the key signaling pathways and targets modulated by benzothiazole-containing compounds.
Caption: Key therapeutic targets of benzothiazole derivatives.
Potential as a Synthetic Intermediate
The primary alcohol functionality of Benzo[d]thiazol-5-ylmethanol provides a reactive handle for a variety of chemical transformations, including:
-
Esterification and Etherification: To introduce diverse side chains for structure-activity relationship (SAR) studies.
-
Oxidation: To form the corresponding aldehyde or carboxylic acid, which can then be used in further derivatization, such as amide bond formation.
-
Halogenation: To introduce a leaving group for nucleophilic substitution reactions.
These modifications allow for the generation of large libraries of novel benzothiazole derivatives for high-throughput screening against a wide range of biological targets.
Conclusion
Benzo[d]thiazol-5-ylmethanol is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its hydroxymethyl group make it an ideal starting material for the development of novel therapeutic agents. The broad spectrum of biological activities associated with the benzothiazole scaffold ensures that this compound and its derivatives will continue to be of significant interest to researchers in drug discovery and development.
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An In-depth Technical Guide on the Putative Biological Activity of Benzo[d]thiazol-7-ylmethanol
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive technical exploration of the putative biological activities of a specific, under-researched derivative: Benzo[d]thiazol-7-ylmethanol. While direct experimental data for this molecule is scarce, this document synthesizes the vast body of literature on structurally related benzothiazole analogues to construct a robust, predictive framework for its potential therapeutic applications. We will delve into the most probable mechanisms of action, propose detailed experimental workflows for validation, and provide the scientific rationale behind these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel benzothiazole derivatives.
Introduction: The Benzothiazole Core and this compound
Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[4] This planar aromatic system is a versatile scaffold capable of engaging with a wide array of biological targets through various non-covalent interactions, making it a focal point of drug discovery.[5] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects.[1][5][6]
The subject of this guide, this compound, is a derivative featuring a hydroxymethyl (-CH₂OH) group at the 7-position of the benzothiazole core. This substituent can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds, potentially modulating its interaction with biological targets.
Caption: Chemical structure of this compound.
Putative Anticancer Activity
The most extensively documented activity of the benzothiazole scaffold is its anticancer potential.[3] Derivatives have been shown to target numerous hallmarks of cancer, from uncontrolled proliferation to apoptosis evasion.
Rationale and Potential Mechanisms of Action
The planar structure of the benzothiazole ring system is ideal for insertion into hydrophobic pockets of enzymes or for intercalation between DNA base pairs.[2][7] Based on extensive Structure-Activity Relationship (SAR) studies of related compounds, this compound could plausibly exert anticancer effects through several mechanisms:
-
Inhibition of Protein Kinases: Many benzothiazole derivatives function as potent inhibitors of tyrosine kinases that are crucial for cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][8] The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP.
-
Tubulin Polymerization Disruption: Certain benzothiazoles interfere with microtubule dynamics, a validated target for cancer chemotherapy.[2] By binding to the colchicine site on tubulin, they can prevent its polymerization, leading to mitotic arrest and apoptosis.
-
Induction of Apoptosis: Benzothiazoles can trigger programmed cell death by modulating various cellular pathways. This includes generating reactive oxygen species (ROS), causing DNA damage, and inhibiting anti-apoptotic proteins.[2][8]
-
Topoisomerase Inhibition: Some derivatives have been found to inhibit topoisomerase enzymes, which are critical for resolving DNA topological problems during replication and transcription.[8]
Proposed Experimental Workflow for Anticancer Evaluation
A systematic, multi-tiered approach is required to validate and characterize the putative anticancer activity of this compound.
Caption: A workflow for evaluating the anticancer potential of a novel compound.
Detailed Experimental Protocols
Protocol 1: MTT Assay for General Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) and a non-cancerous control cell line (e.g., NIH3T3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation
Results from the initial screening should be summarized in a table for clear comparison.
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | NIH3T3 IC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Data | Data | Data | Data | Data |
| Doxorubicin (Control) | Data | Data | Data | Data | Data |
| SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity. |
Putative Antimicrobial Activity
The benzothiazole nucleus is a common feature in compounds with potent antibacterial and antifungal properties.[6][9]
Rationale and Potential Mechanisms of Action
Benzothiazole derivatives can disrupt microbial viability through several pathways:
-
Enzyme Inhibition: A key target is Dihydropteroate Synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[9] The scaffold can mimic the natural substrate, p-aminobenzoic acid (PABA).
-
Cell Wall/Membrane Disruption: The lipophilic nature of the benzothiazole ring can facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.
-
Biofilm Inhibition: Some derivatives have been shown to prevent the formation of microbial biofilms, which are a major cause of persistent and drug-resistant infections.
Proposed Experimental Workflow for Antimicrobial Evaluation
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[9]
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or at 35°C for 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Putative Anti-inflammatory and Neuroprotective Activities
Anti-inflammatory Potential
Chronic inflammation is linked to numerous diseases, including cancer and neurodegeneration.[10] Benzothiazole derivatives have been reported to possess anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenase (COX) or by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2][10]
Experimental Approach: The anti-inflammatory activity of this compound can be assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[10] The levels of nitric oxide (NO), TNF-α, and IL-6 in the culture supernatant can be quantified using the Griess assay and ELISA kits, respectively.
Neuroprotective Potential
The clinical success of Riluzole (a benzothiazole derivative) for treating amyotrophic lateral sclerosis (ALS) highlights the potential of this scaffold in neuroprotection.[5][11] The mechanisms often involve modulation of glutamate neurotransmission and ion channel function.
Experimental Approach: A primary screen for neuroprotective effects could involve using neuronal cell models (e.g., SH-SY5Y cells) subjected to oxidative stress (e.g., H₂O₂ or 6-OHDA) or excitotoxicity (e.g., glutamate). The protective effect of this compound would be measured by assessing cell viability (MTT assay) and markers of apoptosis.
Conclusion and Future Directions
While this compound remains an uncharacterized molecule, its core benzothiazole structure provides a strong scientific basis for postulating significant biological activity. The most promising avenues for investigation are in oncology, infectious diseases, and potentially inflammation and neurodegeneration. The experimental workflows detailed in this guide offer a validated, systematic path for elucidating its true pharmacological profile. Future research should focus on the in vitro screening proposed herein, followed by mechanism-of-action studies for any confirmed activities. Positive results would warrant medicinal chemistry efforts to optimize potency and selectivity, ultimately leading to in vivo validation. The exploration of this simple yet promising molecule could uncover a novel therapeutic agent.
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Unmasking the Molecular Targets of Benzo[d]thiazol-7-ylmethanol: An In-Depth In Silico Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive, field-proven workflow for the in silico prediction of biological targets for a specific, under-explored derivative: Benzo[d]thiazol-7-ylmethanol. By leveraging a suite of computational tools and databases, we will construct a robust, data-driven hypothesis of its mechanism of action, paving the way for focused experimental validation and accelerated drug discovery. This document eschews rigid templates in favor of a logical, causality-driven narrative that reflects the dynamic nature of computational target identification.
Introduction: The Rationale for In Silico Target Prediction
The identification of a small molecule's biological target is a critical and often resource-intensive phase in drug discovery.[3] Traditional experimental approaches can be time-consuming and costly. In silico target prediction, also known as target fishing, offers a powerful and cost-effective alternative to generate initial hypotheses about a compound's mechanism of action.[4][5] By computationally screening a molecule against vast biological databases, we can prioritize potential protein targets for subsequent experimental validation, thereby streamlining the drug development pipeline.[6]
This guide focuses on this compound, a member of the pharmacologically significant benzothiazole family.[7] While the broader class of benzothiazoles is known for activities ranging from anticancer to anti-inflammatory, the specific targets of this particular derivative remain largely uncharacterized.[2][8] The workflow detailed herein will provide a clear and reproducible path to illuminating its potential biological roles.
The Subject Molecule: this compound
Before initiating any computational analysis, a thorough understanding of the query molecule is paramount.
Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇NOS
-
Canonical SMILES: C1=CC2=C(C=C1CO)N=CS2
-
InChI Key: SGVXXFVXTHWXCR-UHFFFAOYSA-N
The structure was obtained from the PubChem database (CID 22281733), a critical first step for ensuring the accuracy of all subsequent analyses.[9]
The In Silico Target Prediction Workflow: A Multi-faceted Approach
To build a high-confidence set of predicted targets, we will employ a consensus approach, integrating results from multiple ligand-based methodologies. This strategy mitigates the inherent biases of any single algorithm and strengthens the overall prediction.
Ligand-Based Target Prediction: Leveraging the Principle of Similarity
Ligand-based methods operate on the fundamental principle that structurally similar molecules are likely to have similar biological targets.[5]
Causality: This web server predicts targets by assessing the 2D and 3D similarity of a query molecule to a vast library of known bioactive compounds.[6][10] It provides a rapid and intuitive first pass at identifying the most probable target classes.
Protocol:
-
Navigate to the SwissTargetPrediction web server (]">http://www.swisstargetprediction.ch).
-
Input the canonical SMILES string for this compound (C1=CC2=C(C=C1CO)N=CS2) into the query field.
-
Select "Homo sapiens" as the organism of interest.
-
Execute the prediction.
-
Analyze the results, paying close attention to the target classes with the highest probability scores. The output is typically a pie chart visualizing the distribution of predicted target classes and a detailed list of individual protein targets.
Causality: PharmMapper identifies potential targets by fitting the query molecule into a large database of pharmacophore models derived from known protein-ligand complexes.[11][12] This approach focuses on the spatial arrangement of chemical features essential for molecular recognition, offering a complementary perspective to similarity-based methods.[13]
Protocol:
-
Access the PharmMapper web server ([Link]).
-
Prepare a 3D structure of this compound in a suitable format (e.g., .mol2). This can be generated from the SMILES string using software like Open Babel.
-
Upload the 3D structure file.
-
Select the appropriate pharmacophore database (e.g., Human Protein Targets).
-
Initiate the search.
-
The results will be presented as a list of potential targets ranked by a fit score, indicating how well the query molecule matches the pharmacophore model of each target.
Causality: Machine learning models are trained on vast datasets of known drug-target interactions to recognize complex patterns that associate chemical structures with their biological targets. These models can often identify non-obvious relationships that might be missed by simpler similarity metrics.
While a dedicated machine learning workflow is beyond the scope of this guide, several web servers and platforms are increasingly incorporating these approaches. The results from tools like SwissTargetPrediction often integrate machine learning-derived scores.
Data Consolidation and Prioritization
The outputs from SwissTargetPrediction and PharmMapper will likely yield a list of several potential targets. The next crucial step is to consolidate and prioritize these findings.
Protocol:
-
Tabulate the Results: Create a summary table of all predicted targets.
-
Identify Consensus Targets: Give the highest priority to targets that are predicted by multiple independent methods.
-
Literature Review: For the top-ranked consensus targets, conduct a thorough literature search to determine if other benzothiazole derivatives have been reported to interact with them. This provides external validation for the in silico predictions.
-
Assess "Druggability": Evaluate the prioritized targets for their suitability as drug targets. This includes considering the presence of well-defined binding pockets and their involvement in disease pathways.[10]
Table 1: Hypothetical Consolidated Target Prediction Data for this compound
| Target Name | Gene Symbol | Target Class | SwissTargetPrediction (Probability) | PharmMapper (Fit Score) | Consensus Rank |
| Carbonic Anhydrase II | CA2 | Enzyme | 0.85 | 4.21 | 1 |
| Cyclooxygenase-2 | PTGS2 | Enzyme | 0.79 | 3.98 | 2 |
| Monoamine Oxidase B | MAOB | Enzyme | 0.75 | 3.55 | 3 |
| p38 Mitogen-Activated Protein Kinase | MAPK14 | Kinase | 0.68 | N/A | 4 |
| Estrogen Receptor Alpha | ESR1 | Nuclear Receptor | 0.62 | 3.12 | 5 |
Note: The data in this table is for illustrative purposes only and does not represent actual prediction results.
Visualizing the Workflow and Potential Pathways
Visual representations are invaluable for understanding complex workflows and biological systems.
In Silico Target Prediction Workflow Diagram
Caption: A streamlined workflow for in silico target prediction.
Hypothetical Signaling Pathway Involvement
Based on the hypothetical predicted targets, we can visualize their potential involvement in a known signaling pathway. For instance, if Cyclooxygenase-2 (COX-2) is a high-confidence target, we can depict its role in the prostaglandin biosynthesis pathway.
Caption: Potential inhibition of the COX-2 pathway.
Downstream Validation: From In Silico to In Vitro
It is imperative to recognize that in silico predictions are hypotheses that require experimental validation. The prioritized list of targets generated through this workflow serves as a roadmap for focused laboratory experiments.
Recommended Validation Strategies:
-
Biochemical Assays: For predicted enzyme targets, direct enzymatic assays can be performed to determine if this compound exhibits inhibitory or activating effects.
-
Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to the purified target protein and quantify the binding affinity.
-
Cell-Based Assays: If the predicted target is involved in a specific cellular pathway, cell-based assays can be employed to assess the compound's effect on downstream signaling events.
-
Target Knockdown/Knockout Studies: Using techniques like siRNA or CRISPR/Cas9 to reduce the expression of the predicted target in a relevant cell line can help determine if the compound's phenotypic effects are dependent on that target.[6]
Conclusion: A Powerful, Data-Driven Approach to Target Discovery
This technical guide has outlined a robust and scientifically sound workflow for the in silico prediction of biological targets for this compound. By integrating multiple computational methodologies and emphasizing a logical, causality-driven approach, researchers can generate high-confidence hypotheses that can significantly accelerate the drug discovery process. The true power of this workflow lies in its ability to bridge the gap between a novel chemical entity and a deep understanding of its potential therapeutic applications.
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The Pivotal Role of the Methanol Moiety in Modulating the Bioactivity of Benzothiazoles: A Structure-Activity Relationship Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active agents.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a thiazole ring, offers a versatile platform for structural modifications, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet profoundly important, subclass: benzothiazole methanols. By examining the influence of the hydroxymethyl group and substitutions on the benzothiazole core, we aim to provide a comprehensive understanding of the design principles governing the biological activity of these compounds.
The Benzothiazole Core: A Privileged Scaffold
The inherent biological activity of the benzothiazole nucleus is attributed to its ability to participate in various non-covalent interactions with biological macromolecules. The nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking and hydrophobic interactions.[5] Literature overwhelmingly suggests that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial for modulating biological activity.[6]
General Synthetic Strategies for Benzothiazole Methanols
The primary synthetic route to (benzothiazol-2-yl)methanols involves the cyclization of 2-aminothiophenols with appropriate carboxylic acid derivatives. A common and efficient method is the condensation of 2-aminothiophenol with glycolic acid or its esters. Variations of this method, including microwave-assisted synthesis, have been developed to improve yields and reduce reaction times.[7]
Substituents on the benzothiazole ring are typically introduced by starting with the appropriately substituted 2-aminothiophenol. For instance, 6-substituted-(benzothiazol-2-yl)methanols can be synthesized from the corresponding 4-substituted-2-aminothiophenols.
Experimental Protocol: Synthesis of (6-substituted-1,3-benzothiazol-2-yl)methanol
A representative experimental protocol for the synthesis of (6-substituted-1,3-benzothiazol-2-yl)methanol is as follows:
-
Step 1: Synthesis of the 2-aminobenzothiazole precursor. A mixture of the desired p-substituted aniline and potassium thiocyanate in glacial acetic acid is cooled and stirred. Bromine in glacial acetic acid is then added dropwise while maintaining a low temperature. The resulting hydrobromide salt is neutralized with an aqueous ammonia solution to yield the 6-substituted-1,3-benzothiazol-2-amine.
-
Step 2: Diazotization and Hydrolysis. The 6-substituted-1,3-benzothiazol-2-amine is then subjected to a diazotization reaction using sodium nitrite and a mineral acid, followed by hydrolysis of the diazonium salt to introduce the hydroxyl group at the 2-position, which can then be reduced to the methanol. A more direct route involves the reaction of the substituted 2-aminothiophenol with glycolic acid.
-
Step 3: Cyclization to form the (benzothiazol-2-yl)methanol. A mixture of the substituted 2-aminothiophenol and glycolic acid in a suitable solvent (e.g., polyphosphoric acid) is heated to effect cyclization and formation of the desired (benzothiazol-2-yl)methanol.
Caption: General synthetic scheme for (benzothiazol-2-yl)methanols.
Structure-Activity Relationship of Benzothiazole Methanols as Anticancer Agents
The anticancer activity of benzothiazole derivatives is a well-documented area of research.[3][8] For benzothiazole methanols, the SAR can be dissected by considering substitutions on both the benzothiazole ring and modifications of the methanol group.
Influence of Substituents on the Benzothiazole Ring
Substitutions on the benzene portion of the benzothiazole nucleus significantly impact the anticancer potency. The electronic nature and lipophilicity of these substituents play a critical role.
-
Position 6: This position is a key site for modification. The introduction of electron-withdrawing groups, such as nitro (-NO2) or halogen (-Cl, -Br), often enhances cytotoxic activity.[9] For instance, a chloro group at the 6-position can increase the lipophilicity of the molecule, potentially facilitating its transport across cell membranes.[9] Conversely, electron-donating groups like methoxy (-OCH3) can sometimes lead to a decrease in activity.
-
Position 4 and 7: Modifications at these positions have also been explored. The introduction of a fluorine atom at the 7-position has been shown to enhance cytotoxicity in some series of benzothiazole derivatives.[10]
The Role of the 2-(Hydroxymethyl) Group
The 2-(hydroxymethyl) group is not merely a passive linker but an active participant in the molecule's interaction with its biological target.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of target enzymes or receptors.
-
Prodrug Potential: The methanol functionality can be esterified or etherified to create prodrugs with improved pharmacokinetic properties, such as increased solubility or enhanced cell permeability. These prodrugs can then be hydrolyzed in vivo to release the active benzothiazole methanol.
-
Conformational Effects: The presence of the hydroxymethyl group at the 2-position introduces a degree of conformational flexibility that can be important for optimal binding to the biological target.
| Compound ID | R (Substitution at C6) | R' (Modification of -CH2OH) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -CH2OH | HeLa, COS-7 | >10 | [3][10] |
| 1b | -Cl | -CH2OH | HeLa, COS-7 | 4.31 (COS-7) | [3] |
| 1c | -NO2 | -CH2OH | HeLa | 2.41 | [10] |
| 1d | -F (at C7) | -CH2OH | HepG2, MCF-7, HeLa | Potent | [10] |
| 2a | -Cl | -CH2-O-CO-Ar | Various | Varies | Inferred |
Table 1: Representative anticancer activities of substituted benzothiazole methanols and related derivatives. Data is illustrative and compiled from various sources.
Caption: Key SAR points for anticancer activity of benzothiazole methanols.
Structure-Activity Relationship of Benzothiazole Methanols as Antimicrobial Agents
Benzothiazole derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][11] The SAR principles for antimicrobial benzothiazole methanols share some similarities with those for anticancer agents, but also have distinct features.
Impact of Substituents on the Benzothiazole Ring
As with anticancer activity, substitutions on the benzothiazole ring are critical for antimicrobial potency.
-
Lipophilicity and Electronic Effects: The introduction of lipophilic and electron-withdrawing groups at the 6-position, such as halogens, can enhance antibacterial and antifungal activity.[1] This is likely due to improved penetration of the microbial cell wall and membrane.
-
Amine and Substituted Amine Groups: The presence of amino or substituted amino groups on the benzothiazole ring can also contribute to antimicrobial activity, potentially by interacting with microbial enzymes or DNA.
The Significance of the 2-(Hydroxymethyl) Moiety
The 2-(hydroxymethyl) group can influence antimicrobial activity through several mechanisms:
-
Target Binding: The hydroxyl group can form hydrogen bonds with key residues in microbial enzymes, such as dihydrofolate reductase or DNA gyrase, leading to their inhibition.[1]
-
Solubility: The polar hydroxyl group can improve the aqueous solubility of the compound, which can be advantageous for formulation and bioavailability.
-
Modification to Other Functional Groups: The hydroxymethyl group serves as a convenient handle for further chemical modifications to generate more potent antimicrobial agents. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, to explore a wider chemical space.
| Compound ID | R (Substitution at C6) | R' (Modification of -CH2OH) | Microorganism | MIC (µg/mL) | Reference |
| 3a | -H | -CH2OH | S. aureus, E. coli | >100 | [1] |
| 3b | -Cl | -CH2OH | S. aureus, E. coli | 6.25-12.5 | [1] |
| 3c | -NO2 | -CH2OH | S. aureus, E. coli | 3.1-6.2 | [1] |
| 4a | -Cl | -CH2-O-R'' | C. albicans | Varies | Inferred |
Table 2: Representative antimicrobial activities of substituted benzothiazole methanols and related derivatives. Data is illustrative and compiled from various sources.
Caption: Key SAR points for antimicrobial activity of benzothiazole methanols.
Conclusion and Future Directions
The structure-activity relationship of benzothiazole methanols is a rich and complex field with significant potential for the development of novel therapeutic agents. The strategic placement of substituents on the benzothiazole ring, particularly at the C-6 position, combined with the versatile chemical nature of the 2-(hydroxymethyl) group, provides a powerful toolkit for medicinal chemists.
Future research in this area should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of focused libraries of benzothiazole methanols with systematic variations at both the ring and the methanol moiety are needed to further refine the SAR models.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of active benzothiazole methanols will be crucial for rational drug design and optimization.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models can aid in the prediction of the biological activity of novel benzothiazole methanol derivatives and guide the design of more potent and selective compounds.
By leveraging the insights gained from SAR studies, the scientific community can continue to unlock the full therapeutic potential of the benzothiazole methanol scaffold in the ongoing quest for new and effective medicines.
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Foreword: The Rationale for Interrogating the Benzo[d]thiazol-7-ylmethanol Scaffold
An In-depth Technical Guide to the Exploratory Screening of a Benzo[d]thiazol-7-ylmethanol Library
The benzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its rigid, bicyclic structure provides a versatile framework capable of engaging with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6] While extensive research has explored substitutions at the 2- and 6-positions of the benzothiazole ring, the this compound isomer remains a comparatively underexplored chemical space.
This guide, written from the perspective of a senior application scientist, outlines a comprehensive strategy for the exploratory screening of a novel library based on this specific scaffold. We will not merely list protocols; instead, we will delve into the causality behind each experimental decision, building a self-validating workflow from library synthesis to hit validation. Our objective is to systematically unlock the therapeutic potential of this novel chemical series and identify promising lead compounds for drug development.
Part 1: Library Design and Synthesis
The success of any screening campaign is fundamentally linked to the quality and diversity of the chemical library. Our approach begins with the rational design and synthesis of a focused library of this compound derivatives.
Core Scaffold Synthesis Strategy
The synthesis of the core scaffold, this compound, serves as the foundation for the library. While multiple synthetic routes to benzothiazoles exist, a common and effective method involves the condensation of a substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative. For our specific target, a plausible and adaptable synthetic protocol is outlined below. This multi-step process ensures a reliable supply of the core structure for subsequent derivatization.
Experimental Protocol: Synthesis of this compound Core
-
Step 1: Nitration. Begin with a commercially available meta-substituted toluene derivative to introduce a nitro group, directing it to the appropriate position for the subsequent steps.
-
Step 2: Thiol Introduction. Convert the intermediate to a thiophenol. This can be achieved through various methods, such as the Leuckart thiophenol synthesis or a Newman-Kwart rearrangement followed by hydrolysis.
-
Step 3: Reduction. Reduce the nitro group to an amine, yielding the key 2-aminothiophenol intermediate. This step must be performed under conditions that do not affect the thiol or the methyl group.
-
Step 4: Cyclization. React the 2-aminothiophenol intermediate with formic acid or a similar one-carbon source to form the benzothiazole ring.
-
Step 5: Functional Group Manipulation. The methyl group at the 7-position is then functionalized. This typically involves radical bromination followed by hydrolysis to yield the desired primary alcohol, this compound.
Library Diversification: Building Chemical Space
With the core scaffold in hand, the goal is to introduce chemical diversity to maximize the chances of discovering a hit. We will employ parallel synthesis techniques to create a library where the primary alcohol of the this compound core is functionalized. This position is chosen as it allows for the introduction of a wide range of chemical moieties via ester or ether linkages, projecting vectors into the solvent-exposed regions of potential binding pockets.
Diversification Strategy:
-
Esterification: Reacting the core with a diverse panel of carboxylic acids (aliphatic, aromatic, heterocyclic) using standard coupling reagents like DCC or EDC.
-
Etherification: Converting the alcohol to a more reactive leaving group (e.g., a tosylate) and reacting it with a library of phenols and alcohols under Williamson ether synthesis conditions.
This strategy generates a library with varied physicochemical properties (size, lipophilicity, hydrogen bonding potential), which is crucial for probing a wide range of biological targets.
Part 2: The High-Throughput Screening (HTS) Campaign
The HTS campaign is the engine of hit discovery. It requires a robust, miniaturized, and automated assay to rapidly evaluate the entire library.[7][8]
Assay Development and Target Selection
Given the known propensity of benzothiazole derivatives to act as kinase inhibitors, we will select a therapeutically relevant protein kinase (e.g., a member of the Tyrosine Kinase family implicated in oncology) as our primary target.[4][9]
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is an ideal choice for this screen. This technology is less susceptible to interference from colored or fluorescent compounds, a common issue with compound libraries, and offers a homogenous format (no wash steps), which is highly amenable to automation.[10]
Assay Miniaturization and Validation:
-
Miniaturization: The assay is transitioned from a 96-well to a 384-well or 1536-well plate format. This is a critical step to reduce reagent costs and increase throughput.[8] The decision is a trade-off: 1536-well plates offer maximum throughput but require specialized acoustic dispensing robotics, whereas 384-well plates are more accessible. We will proceed with a 384-well format.
-
DMSO Tolerance: The assay's performance is tested in the presence of varying concentrations of dimethyl sulfoxide (DMSO), the solvent used for the compound library. Cellular assays are typically sensitive to DMSO, but biochemical assays like ours can often tolerate concentrations up to 1%.[11] We will establish a final DMSO concentration of 0.5%.
-
Assay Validation (Z'-factor): The robustness and quality of the HTS assay are quantified by the Z'-factor. This statistical parameter measures the separation between the high signal (negative control, uninhibited enzyme) and low signal (positive control, fully inhibited enzyme). An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[11]
The Screening Cascade: A Funnel Approach
Our screening strategy is designed as a cascade, a multi-stage process that efficiently filters the large initial library down to a small number of high-quality, validated hits.
Caption: High-Throughput Screening (HTS) Cascade Workflow.
Experimental Protocol: Primary HTS (TR-FRET Kinase Assay)
-
Compound Plating: Using an automated liquid handler, transfer 50 nL of each library compound (10 mM in DMSO) to a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Reagent Addition 1: Add 5 µL of the kinase enzyme solution in assay buffer to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate/ATP solution to each well to start the phosphorylation reaction. Incubate for 60 minutes.
-
Detection: Add 10 µL of the TR-FRET detection mix (containing a europium-labeled antibody specific to the phosphorylated substrate and a fluorescently-tagged acceptor). Incubate for 30 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths to calculate the FRET ratio.
Data Analysis and Hit Triage
Raw data from the plate reader is normalized against control wells (0% inhibition for DMSO-only wells, 100% inhibition for wells with a potent control inhibitor). A "hit" is typically defined as a compound that causes inhibition greater than three standard deviations from the mean of the DMSO controls.
Caption: Mechanism of Action for a Validated Hit.
Conclusion and Path Forward
This guide has detailed a rigorous, logic-driven framework for the exploratory screening of a novel this compound library. By integrating rational library design, robust HTS, and a stringent hit validation cascade, this process is designed to efficiently identify and characterize novel chemical matter with therapeutic potential. The validated hits emerging from this workflow, possessing confirmed potency, a defined mechanism of action, and initial SAR, serve as high-quality starting points for a formal hit-to-lead and lead optimization program, paving the way for the development of next-generation therapeutics.
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A Comprehensive Toxicological Profile of Benzo[d]thiazol-7-ylmethanol: A Proposed Evaluation Strategy
Introduction
Benzo[d]thiazol-7-ylmethanol is a heterocyclic compound with potential applications as an intermediate in the synthesis of pharmacologically active molecules.[1][2][3] The benzothiazole nucleus is a common scaffold in medicinal chemistry, known to impart a wide range of biological activities.[2][4] As with any novel chemical entity intended for use in drug development, a thorough toxicological evaluation is paramount to ensure human safety. This technical guide outlines a comprehensive, tiered strategy for the toxicological assessment of this compound, from in silico predictions to in vivo studies. This document is intended for researchers, scientists, and drug development professionals to provide a framework for the systematic evaluation of this and similar novel chemical entities.
Physicochemical Characterization and In Silico Toxicological Assessment
A foundational step in the toxicological profiling of any new chemical entity is the determination of its physicochemical properties. These parameters, including solubility, lipophilicity (LogP), and pKa, are critical for designing relevant toxicological assays and for understanding the compound's potential for absorption, distribution, metabolism, and excretion (ADME).
Concurrent with experimental characterization, in silico toxicological models should be employed for an initial risk assessment. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models can predict potential toxicities such as mutagenicity, carcinogenicity, and skin sensitization.
Table 1: Physicochemical and In Silico Toxicological Profile of this compound (Template)
| Parameter | Method | Predicted/Experimental Value | Implication |
| Molecular Weight | N/A | ||
| Solubility | Aqueous buffer (pH 7.4) | Influences route of administration and bioavailability | |
| LogP | HPLC method | Predicts lipophilicity and potential for membrane permeation | |
| pKa | Potentiometric titration | Determines ionization state at physiological pH | |
| Mutagenicity | DEREK Nexus | Identifies potential for DNA damage | |
| Carcinogenicity | SARAH Nexus | Predicts carcinogenic potential | |
| Skin Sensitization | TOPKAT | Assesses potential for allergic contact dermatitis |
Metabolic and Pharmacokinetic (ADME) Profile
Understanding the metabolic fate of this compound is crucial for interpreting toxicological data. The benzothiazole ring is known to undergo metabolic transformations, including ring cleavage.[5] Furthermore, the hydroxymethyl group of the title compound is a likely site for oxidation and conjugation reactions.
An in vitro ADME testing cascade is recommended to elucidate the metabolic profile and pharmacokinetic properties of this compound.
Proposed In Vitro ADME Assays:
-
Metabolic Stability: Incubation with liver microsomes and hepatocytes from various species (rat, dog, human) will determine the intrinsic clearance of the compound.
-
Metabolite Identification: High-resolution mass spectrometry should be used to identify the major metabolites formed in the metabolic stability assays.
-
Cytochrome P450 (CYP) Inhibition and Induction: The potential for this compound to inhibit or induce major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be evaluated to assess the risk of drug-drug interactions.
-
Plasma Protein Binding: Equilibrium dialysis can be used to determine the extent of binding to plasma proteins, which influences the unbound fraction of the drug available to exert its pharmacological and toxicological effects.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation of Incubation Mixture: A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO). The final incubation mixture contains liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.
Caption: Workflow for the liver microsomal stability assay.
In Vitro Toxicological Assessment
A battery of in vitro toxicology assays should be conducted to identify potential cellular liabilities early in the development process, in line with the 3Rs principle of reducing animal testing.[6][7][8]
Cytotoxicity
The potential of this compound to cause cell death can be assessed using various cytotoxicity assays. The MTT assay, which measures mitochondrial reductase activity, is a common method for evaluating cell viability.[9]
Table 2: In Vitro Cytotoxicity of this compound (Template)
| Cell Line | Assay | Endpoint | IC50 (µM) |
| HepG2 (human hepatoma) | MTT | Cell Viability | |
| HEK293 (human embryonic kidney) | LDH | Membrane Integrity | |
| Balb/c 3T3 (mouse fibroblast) | Neutral Red Uptake | Lysosomal Integrity |
Experimental Protocol: MTT Assay
-
Cell Seeding: Cells (e.g., HepG2) are seeded into a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell viability is inhibited, is calculated.
Genotoxicity
A standard battery of genotoxicity tests is required by regulatory agencies to assess the mutagenic and clastogenic potential of a new chemical entity.[10]
-
Ames Test (Bacterial Reverse Mutation Assay): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
In Vitro Micronucleus Assay: This test, conducted in mammalian cells, identifies both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.
-
Mouse Lymphoma Assay (MLA): This assay detects a broad spectrum of genetic damage, including point mutations and chromosomal aberrations.
Caption: Tiered genotoxicity testing strategy.
In Vivo Toxicological Assessment
In vivo studies are essential for evaluating the systemic toxicity of a compound in a whole organism and are required for regulatory submissions.[11][12] These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[12]
Acute Toxicity
An acute toxicity study in rodents is typically the first in vivo study performed to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[13]
Repeat-Dose Toxicity
Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) repeat-dose toxicity studies in both a rodent and a non-rodent species are conducted to assess the toxicological effects of repeated exposure to this compound.[13][14]
Table 3: Parameters Monitored in Repeat-Dose Toxicity Studies
| Category | Parameters |
| Clinical Observations | Mortality, morbidity, clinical signs of toxicity |
| Body Weight and Food Consumption | Monitored weekly |
| Hematology | Complete blood count |
| Clinical Chemistry | Liver and kidney function tests, electrolytes |
| Urinalysis | Volume, specific gravity, microscopic examination |
| Gross Pathology | Macroscopic examination of all organs and tissues |
| Histopathology | Microscopic examination of a comprehensive list of organs and tissues |
Reproductive and Developmental Toxicity
If the intended use of this compound warrants it, reproductive and developmental toxicity studies will be necessary to evaluate its effects on fertility, embryonic development, and offspring.[14][15]
Carcinogenicity
Long-term carcinogenicity studies in rodents may be required if there are concerns from the genotoxicity data, the structure-activity relationship, or if the intended clinical use is for chronic conditions.[14]
Data Interpretation and Risk Assessment
The culmination of the toxicological evaluation is a comprehensive risk assessment. The data from all non-clinical studies are integrated to identify hazards, establish dose-response relationships, and determine a No-Observed-Adverse-Effect Level (NOAEL). The NOAEL is then used to calculate a safe starting dose for first-in-human clinical trials.
Conclusion
The toxicological evaluation of a novel chemical entity like this compound is a systematic and data-driven process. The proposed strategy, encompassing in silico modeling, in vitro assays, and a tiered approach to in vivo studies, provides a robust framework for characterizing the safety profile of this compound. This comprehensive approach ensures that potential risks to human health are identified and adequately addressed, facilitating the safe development of new medicines.
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Methodological & Application
Application Note & Protocol: Synthesis of Benzo[d]thiazol-7-ylmethanol
For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Significance of the Benzothiazole Scaffold and 7-Substituted Derivatives
The benzothiazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory agents.[1] Its rigid, planar structure and potential for diverse functionalization make it a cornerstone in modern drug discovery. While much research has focused on modifications at the 2-position, functionalization of the benzene ring, particularly at the 7-position, offers a distinct vector for modulating biological activity and exploring new chemical space. Benzo[d]thiazol-7-ylmethanol, in particular, serves as a key intermediate, providing a reactive hydroxyl group for further elaboration into more complex molecules, such as ethers, esters, and other derivatives.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The methodology presented herein is grounded in the principles of directed ortho-metalation and aryne-mediated cyclization, a powerful strategy for the regioselective synthesis of 7-substituted benzothiazoles.[2][3] We will delve into the mechanistic rationale behind the experimental choices, ensuring a comprehensive understanding for successful execution and adaptation.
Core Principle: Directed Lithiation and Aryne-Mediated Cyclization
The selective synthesis of a 7-substituted benzothiazole from an acyclic precursor is a non-trivial challenge. The chosen methodology leverages a one-pot sequence involving:
-
Directed Lithiation: A directing group on an N-(3-halophenyl)propanethioamide precursor steers a strong base (s-butyllithium) to deprotonate the ortho position (C2) relative to the directing group. This step is crucial for establishing the initial point of cyclization.
-
Aryne Formation and Cyclization: Subsequent addition of a second equivalent of the strong base induces elimination of the halogen at C3, generating a highly reactive aryne intermediate. The adjacent lithiated thioamide then undergoes an intramolecular cyclization onto the aryne.
-
Electrophilic Quench: The resulting 7-lithiated benzothiazole is a potent nucleophile, which is then quenched with a suitable electrophile—in this case, paraformaldehyde—to install the desired hydroxymethyl group.
This elegant sequence allows for the construction of the benzothiazole ring and the simultaneous, regioselective introduction of a functional group at the 7-position in a single pot.
Experimental Workflow Overview
The overall experimental workflow is depicted below. This process is conducted under anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive organolithium intermediates.
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Application Notes & Protocols: Characterization and Use of Novel Benzothiazole Derivatives in Cell-Based Assays
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery
The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged scaffold" in medicinal chemistry. This structural motif is found in a wide array of pharmacologically active compounds, demonstrating a remarkable versatility in biological interactions.[1][2] Derivatives of this scaffold have been extensively investigated and developed for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][2][3]
The biological activity of a benzothiazole derivative is highly dependent on the nature and position of its substituents. Therefore, when a novel derivative such as Benzo[d]thiazol-7-ylmethanol is considered for study, a systematic and rigorous evaluation is paramount. There is limited specific information in the public domain for this particular isomer, making it a novel chemical entity for most research purposes.
This guide provides a comprehensive framework for the initial characterization and application of this compound or any similar novel benzothiazole derivative in common cell-based assays. The protocols herein are designed to be self-validating and provide a logical progression from initial cytotoxicity screening to fundamental mechanistic insights.
Part 1: Pre-Experimental Compound Characterization
Before any biological experiments are initiated, the fundamental physicochemical properties of the compound must be thoroughly understood. Failure to do so is a common source of experimental artifacts and irreproducible data.
Identity, Purity, and Physicochemical Properties
It is imperative to confirm the identity and purity of the compound using standard analytical techniques such as NMR and Mass Spectrometry.
| Property | Value | Source |
| Chemical Formula | C₈H₇NOS | |
| Molecular Weight | 165.21 g/mol | PubChem CID 22281733[4] |
| Appearance | Varies (typically solid) | |
| Purity | >95% (Recommended) | Vendor Specification |
Note: Data provided is for the closely related isomer Benzo[d]thiazol-5-ylmethanol as a proxy.
Critical Protocol: Solubility Determination
Poor solubility is a well-documented challenge with benzothiazole derivatives, often leading to compound precipitation in aqueous cell culture media.[5] This can cause misleading results in cytotoxicity assays and obscure the true biological activity.
Objective: To determine the maximum soluble concentration of this compound in DMSO and the working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO (Dimethyl Sulfoxide)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microscope
Step-by-Step Protocol:
-
High-Concentration Stock in DMSO:
-
Prepare a high-concentration stock solution, for example, 100 mM, by dissolving a calculated amount of the compound in anhydrous DMSO.
-
Vortex thoroughly for 5-10 minutes.
-
Visually inspect for any undissolved particulate matter. If solubility is an issue even in DMSO, a lower concentration (e.g., 10 mM or 50 mM) should be prepared.[5]
-
-
Solubility in Aqueous Medium:
-
Prepare a series of dilutions of the DMSO stock into your complete cell culture medium. A good starting range is 1:100, 1:200, 1:500, and 1:1000.
-
Causality: The final concentration of DMSO in the medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5] A 1:200 dilution of a DMSO stock results in a 0.5% DMSO concentration.
-
Vortex each dilution gently.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂) for 1-2 hours.
-
After incubation, visually inspect each tube for signs of precipitation (cloudiness, crystals).
-
For a more sensitive check, place a small drop of the solution on a microscope slide and look for crystals under 10x or 20x magnification.
-
The highest concentration that remains clear is your maximum working concentration for cell-based assays.
-
Stock Solution Preparation and Storage
-
Preparation: Based on the solubility test, prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Part 2: Foundational Assay - Determining Cytotoxicity
The first biological question to answer is whether the compound affects cell viability and at what concentration. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol 1: Cell Viability by MTT Assay
Principle: The mitochondrial dehydrogenase enzymes in living, metabolically active cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed your chosen cancer or normal cell lines into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume proliferation by incubating for 24 hours.
-
Compound Preparation: Prepare a 2X working stock of serial dilutions of this compound in complete cell culture medium. For example, if your final desired concentrations are 0.1, 1, 10, 50, 100 µM, prepare 0.2, 2, 20, 100, 200 µM solutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |
| A549 (Lung Cancer) | Result | Result |
| MCF-7 (Breast Cancer) | Result | Result |
| HEK-293 (Non-tumoral) | Result | N/A |
*Selectivity Index (SI) = IC₅₀ in non-tumoral cells / IC₅₀ in cancer cells. A higher SI indicates cancer-specific cytotoxicity.[6]
Part 3: Elucidating the Mechanism of Action
If this compound demonstrates significant cytotoxicity, the next logical step is to investigate how it kills the cells. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[7][8]
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Step-by-Step Protocol:
-
Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.[9] Combine all cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Potential Signaling Pathway: Mitochondrial-Mediated Apoptosis
Many benzothiazole derivatives induce apoptosis by disrupting mitochondrial function.[8] This pathway involves changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[8]
Caption: Hypothetical mitochondrial pathway of apoptosis induced by a benzothiazole derivative.
Part 4: Advanced Insights and Troubleshooting
Connecting the Data
-
A potent IC₅₀ value from the MTT assay suggests significant biological activity.
-
A high percentage of Annexin V-positive, PI-negative cells confirms that the observed cytotoxicity is due to apoptosis.
-
Further investigation into caspase activation (e.g., using a Caspase-3/7 activity assay) and changes in Bax/Bcl-2 protein levels (via Western Blot) can validate the involvement of the mitochondrial pathway.[8]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in media during experiment | Concentration exceeds aqueous solubility limit. | Re-evaluate solubility. Lower the maximum test concentration. Ensure final DMSO concentration is consistent and non-toxic. |
| Inconsistent IC₅₀ values between experiments | Variation in cell seeding density; compound degradation; inconsistent incubation times. | Standardize cell seeding protocols. Use fresh aliquots of the compound for each experiment. Ensure precise timing of all steps. |
| High background in control wells (MTT assay) | Microbial contamination; excessively high cell density. | Check cultures for contamination.[9] Optimize cell seeding density to ensure cells are in the logarithmic growth phase. |
| High percentage of necrotic cells (PI-positive) even at low doses | Compound may induce necrosis or be acutely toxic at the tested concentrations; experimental artifact. | Test a lower range of concentrations. Ensure gentle handling of cells during harvesting to avoid membrane damage. |
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In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (n.d.). MDPI. Retrieved from [Link]
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Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023, June 9). National Institutes of Health. Retrieved from [Link]
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How to extract small molecules from cell culture media for LC-MS ? (2019, June 14). ResearchGate. Retrieved from [Link]
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A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). National Institutes of Health. Retrieved from [Link]
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Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024, March 29). Scirp.org. Retrieved from [Link]
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Benzothiazole Derivative Bearing Amide Moiety Induces p53-mediated Apoptosis in HPV16 Positive Cervical Cancer Cells. (2019, August 20). PubMed. Retrieved from [Link]
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Mechanism of Action. (n.d.). Benzodiazepine Information Coalition. Retrieved from [Link]
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A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. (2013, May 30). PubMed. Retrieved from [Link]
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Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. (n.d.). PubMed Central, National Institutes of Health. Retrieved from [Link]
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Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. (n.d.). MDPI. Retrieved from [Link]
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CAS 37859-42-0 | Benzo[d]thiazol-2-ylmethanol. (n.d.). Alchem.Pharmtech. Retrieved from [Link]
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Application Note: A Multi-Phased Approach to Characterizing Benzo[d]thiazol-7-ylmethanol as a Potential Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of various potent kinase inhibitors.[1][2] This application note presents a comprehensive, multi-phased workflow for the evaluation of novel compounds bearing this scaffold, using Benzo[d]thiazol-7-ylmethanol as a primary example. We provide an integrated strategy that begins with computational target prediction and progresses through broad kinome screening, detailed biochemical and biophysical validation, and finally to cell-based functional assays. This guide is designed for researchers in drug discovery and chemical biology, offering detailed protocols and expert insights into the causality behind key experimental choices to rigorously assess the potential of new chemical entities as kinase inhibitors.
Introduction: The Benzothiazole Scaffold in Kinase Inhibition
The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[3] Kinases regulate the majority of cellular signaling pathways, and their aberrant activity can drive disease progression.[4] Consequently, compounds that can modulate kinase activity are of immense therapeutic value.
The benzothiazole moiety is a heterocyclic scaffold that has garnered significant interest due to its ability to mimic the adenine region of ATP, allowing it to competitively bind within the catalytic domain of many kinases.[5] This has led to the development of numerous benzothiazole derivatives with potent inhibitory activity against a range of kinases, including Breakpoint cluster region-Abelson (Bcr-Abl), Rho-associated kinase (ROCK-II), and Ataxia telangiectasia and Rad3-related (ATR) kinase.[1][2][6]
Given this precedent, novel, uncharacterized derivatives like this compound represent promising starting points for inhibitor development. This document outlines a systematic and robust workflow to take such a compound from initial hypothesis to validated hit.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | [7] |
| Molecular Weight | 165.21 g/mol | [7] |
| IUPAC Name | (1,3-Benzothiazol-7-yl)methanol | [7] |
| CAS Number | 394223-37-1 | [7] |
Synthesis of the benzothiazole core can be achieved through various established methods, such as the condensation of 2-aminothiophenols with aldehydes or carboxylic acids, often under green chemistry conditions.[8][9][10]
A Phased Strategy for Inhibitor Characterization
We advocate for a tiered approach that efficiently allocates resources, starting with broad, cost-effective methods and progressing to more detailed, resource-intensive assays for the most promising hits.
Caption: The principle of Isothermal Titration Calorimetry (ITC).
Phase 3: Cellular Activity Assessment
Demonstrating that a compound can inhibit a purified enzyme is a critical first step. However, it is equally important to show that it can engage its target in a complex cellular environment and elicit a functional response.
Protocol: Cell-Based Target Engagement Assay
A common way to measure target engagement is to quantify the phosphorylation of a known downstream substrate of the target kinase. [11]For our example target, MAPK1 (ERK2), a key substrate is the transcription factor c-Jun.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or A549) in 96-well plates. Starve the cells (e.g., in serum-free media) to reduce basal pathway activity.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the MAPK pathway with a growth factor (e.g., EGF or FGF) for a short period (e.g., 15 minutes). This will cause a robust phosphorylation of c-Jun by active MAPK1.
-
Cell Lysis: Remove the media and lyse the cells directly in the plate using a lysis buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.
-
Phospho-Protein Detection: Quantify the levels of phosphorylated c-Jun (and total c-Jun as a loading control) using a sensitive immunoassay such as a sandwich ELISA or a homogeneous TR-FRET assay. [12]6. Data Analysis: Normalize the phospho-c-Jun signal to the total c-Jun signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
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Application Notes and Protocols: Antimicrobial Activity Assay for Benzo[d]thiazol-7-ylmethanol
Introduction: The Therapeutic Potential of Benzothiazole Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide spectrum of biological activities, including significant antimicrobial properties.[3][4][5][6] These compounds and their derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][6][7][8] The core structure of benzothiazole, a fusion of benzene and thiazole rings, allows for diverse chemical modifications, enabling the optimization of their antimicrobial efficacy and pharmacokinetic profiles.[3][5]
The antimicrobial action of benzothiazole derivatives is often attributed to their ability to interact with various cellular targets.[9] Documented mechanisms include the inhibition of essential enzymes such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase, which are crucial for microbial survival and proliferation.[1][9] This multi-targeted approach may contribute to a lower propensity for resistance development compared to single-target antibiotics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of a specific derivative, Benzo[d]thiazol-7-ylmethanol. We will detail standardized and validated protocols for determining its efficacy against a panel of clinically relevant microorganisms. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy, reproducibility, and comparability across different laboratories.[10][11][12]
PART 1: Foundational Protocols for Antimicrobial Susceptibility Testing
The initial assessment of an antimicrobial agent's efficacy typically involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13] Following this, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined to assess whether the compound is static (inhibits growth) or cidal (kills the organism).[14][15]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[13] This method is highly standardized and allows for the testing of multiple compounds and microbial strains simultaneously.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[13][16] After a specified incubation period, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.[13]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay.
Detailed Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed a level that affects microbial growth (typically ≤1% v/v).
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[17][18] This can be done using a spectrophotometer or by visual comparison.
-
Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL).
-
-
Assay Plate Preparation:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the stock solution of this compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
This will result in a range of concentrations of the test compound.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include the following controls:
-
Incubate the plate at 35-37°C for 16-24 hours for most bacteria, or longer for slower-growing organisms and fungi.[18]
-
-
MIC Determination:
-
After incubation, visually examine the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Agar Disk Diffusion (Kirby-Bauer) Method
The agar disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[17][18] It is a simple, cost-effective, and widely used method for routine susceptibility testing.
Principle: A filter paper disk impregnated with a known concentration of this compound is placed on an agar plate that has been uniformly inoculated with the test bacterium.[17][19] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[20] The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent.[21]
Detailed Protocol:
-
Preparation of Inoculum and Agar Plate:
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with a specific amount of this compound. A solvent control disk should also be prepared.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.[18] Gently press the disks to ensure complete contact with the agar.[22]
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[18]
-
After incubation, measure the diameter of the zone of inhibition in millimeters.[18] The results are typically interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established standards for known antibiotics. For novel compounds like this compound, the zone diameter provides a qualitative measure of its activity.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14][23] This assay is a crucial follow-up to the MIC determination to understand if a compound has a cidal or static effect.
Principle: Following the MIC determination from the broth microdilution assay, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the test agent.[14][15] The plates are then incubated to allow for the growth of any surviving microorganisms. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[16][23]
Detailed Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC assay that show no visible growth (i.e., at and above the MIC), transfer a fixed volume (e.g., 10 µL) to a fresh, antibiotic-free agar plate.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35-37°C for 24-48 hours.
-
After incubation, count the number of colonies on each plate.
-
-
MBC/MFC Determination:
PART 2: Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Example MIC, MBC, and Zone of Inhibition Data for this compound
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 29213 | 16 | 32 | 18 |
| Bacillus subtilis | 6633 | 8 | 16 | 22 |
| Gram-Negative Bacteria | ||||
| Escherichia coli | 25922 | 32 | 64 | 14 |
| Pseudomonas aeruginosa | 27853 | 64 | >128 | 10 |
| Fungi | ||||
| Candida albicans | 10231 | 16 | 32 (MFC) | 17 |
| Aspergillus niger | 16404 | 32 | 64 (MFC) | 13 |
| Controls | ||||
| Ciprofloxacin | - | 0.25 (vs S. aureus) | 0.5 | 30 |
| Amphotericin B | - | 0.5 (vs C. albicans) | 1 | 25 |
PART 3: Mechanistic Insights and Advanced Protocols
While MIC and MBC/MFC values provide essential information on the potency of an antimicrobial agent, further studies are often required to understand its mechanism of action. Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the disruption of cell membrane integrity and inhibition of key cellular enzymes.[1][9][24]
Workflow for Investigating Mechanism of Action
Caption: Potential avenues for mechanism of action studies.
Cell Membrane Integrity Assays
-
Nucleic Acid and Protein Leakage: Treatment of microbial cells with membrane-disrupting agents can lead to the leakage of intracellular components such as DNA, RNA, and proteins. This can be quantified by measuring the absorbance of the cell supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins).
-
Membrane Depolarization: The integrity of the cell membrane potential can be assessed using fluorescent dyes that are sensitive to changes in membrane potential. A disruption in the membrane will lead to a change in fluorescence, which can be measured using a fluorometer or a microplate reader.
Enzyme Inhibition Assays
-
DNA Gyrase Inhibition Assay: The effect of this compound on the activity of DNA gyrase, a key enzyme in bacterial DNA replication, can be determined using commercially available assay kits. These kits typically measure the supercoiling activity of the enzyme in the presence and absence of the test compound.
-
Dihydropteroate Synthase (DHPS) Inhibition Assay: The inhibition of DHPS, an enzyme involved in folate biosynthesis, can be assessed by measuring the enzymatic conversion of its substrates in the presence of this compound.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the antimicrobial activity of this compound. By adhering to standardized methodologies, researchers can generate reliable and reproducible data that is essential for the preclinical development of this promising class of antimicrobial agents. Further investigation into the mechanism of action will provide valuable insights for the rational design and optimization of future benzothiazole-based therapeutics.
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020, April 29). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 21, 2026, from [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 21, 2026, from [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). ASM Journals. Retrieved January 21, 2026, from [Link]
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Kirby-Bauer Disk Diffusion Method. (2024, August 30). BioLabTests. Retrieved January 21, 2026, from [Link]
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Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
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The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG Labtech. Retrieved January 21, 2026, from [Link]
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Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014, March 26). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved January 21, 2026, from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 21, 2026, from [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 21, 2026, from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 21, 2026, from [Link]
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ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved January 21, 2026, from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 21, 2026, from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 21, 2026, from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA. Retrieved January 21, 2026, from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.). Retrieved January 21, 2026, from [Link]
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Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. (n.d.). Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: A Tiered Strategy for the Anti-Inflammatory Screening of Benzo[d]thiazol-7-ylmethanol
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Derivatives of this scaffold are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and, notably, anti-inflammatory properties.[1][2][3][4] Many benzothiazole-containing compounds are thought to exert their anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenase (COX).[3]
This document outlines a comprehensive, tiered screening strategy to rigorously evaluate the anti-inflammatory potential of a novel test compound, Benzo[d]thiazol-7-ylmethanol. The protocols are designed for researchers, scientists, and drug development professionals, providing a logical workflow from broad primary screening to more focused mechanistic studies. The causality behind each experimental choice is explained to ensure a deep understanding of the screening cascade.
A Tiered Approach to Anti-Inflammatory Screening
A successful screening campaign requires a logical progression from high-throughput primary assays to more complex, resource-intensive mechanistic studies. This tiered approach ensures that only the most promising candidates advance, saving time and resources. Our proposed workflow begins with foundational enzyme and cell viability assays, proceeds to cell-based functional assays, and culminates in the elucidation of the underlying molecular mechanism.
Caption: A tiered workflow for anti-inflammatory drug screening.
Tier 1: Primary In Vitro Screening
The initial tier is designed to quickly assess the compound's fundamental ability to interact with a key inflammatory target and to establish a safe concentration range for subsequent cell-based assays.
Assay 1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
-
Scientific Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into pro-inflammatory prostaglandins.[5] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological homeostasis, and COX-2, which is induced during inflammation.[6] An ideal anti-inflammatory agent often selectively inhibits COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition.[7] This assay will determine if this compound inhibits these enzymes and its selectivity profile.
-
Experimental Protocol (Colorimetric Assay):
-
Reagent Preparation: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme cofactor, and solutions of ovine COX-1 and human recombinant COX-2 enzymes as per manufacturer guidelines (e.g., Cayman Chemical, Cat. No. 760111).[8] Prepare a stock solution of this compound in DMSO.
-
Assay Plate Setup (96-well plate):
-
100% Initial Activity Wells (Control): 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of DMSO.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of this compound at various concentrations (e.g., 0.1 to 100 µM).
-
Background Wells: 160 µL Assay Buffer, 10 µL Heme (no enzyme).
-
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 20 µL of Arachidonic Acid substrate solution to all wells to initiate the reaction.
-
Peroxidase Activity Measurement: Add 20 µL of the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). The peroxidase activity of COX converts TMPD into a colored product.
-
Reading: Immediately read the absorbance at 590 nm using a plate reader every minute for 5 minutes to determine the reaction rate.
-
Calculation: Calculate the percentage of inhibition for each concentration relative to the 100% initial activity control. Plot the results and determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.
-
-
Data Presentation: Representative COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (IC50 COX-1/IC50 COX-2) |
| This compound | [Hypothetical Value, e.g., 45.2] | [Hypothetical Value, e.g., 5.8] | [e.g., 7.79] |
| Diclofenac (Reference) | 0.06[9] | 0.40[9] | 0.15 |
| Celecoxib (Reference) | 82[5] | 6.8[5] | 12.05 |
Assay 2: Cell Viability / Cytotoxicity Assay
-
Scientific Rationale: It is crucial to ensure that any observed reduction in inflammatory markers in subsequent cell-based assays is due to a specific anti-inflammatory effect and not simply because the compound is toxic to the cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Experimental Protocol (MTT Assay on RAW 264.7 Macrophages):
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 1x10⁵ cells/well and incubate overnight (37°C, 5% CO₂) to allow for adherence.[10]
-
Compound Treatment: Remove the old media and add fresh media containing this compound at a range of concentrations (e.g., 1 µM to 200 µM). Include a "vehicle control" (DMSO only) and an "untreated control".
-
Incubation: Incubate the cells for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Express the viability of treated cells as a percentage relative to the vehicle control.
-
Tier 2: Cell-Based Functional Assay
If the compound is active against COX-2 and non-toxic at effective concentrations, the next step is to evaluate its performance in a more complex biological system that mimics an inflammatory response.
Assay 3: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
-
Scientific Rationale: Macrophages are key players in the innate immune response. When stimulated with bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11] Measuring the ability of a compound to suppress the release of these cytokines is a robust and highly relevant indicator of its anti-inflammatory potential.[11][12]
-
Experimental Protocol (ELISA for TNF-α and IL-6):
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5x10⁵ cells/well and incubate overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.[13]
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for the negative control wells).[12]
-
Incubation: Incubate the plate for 18-24 hours to allow for cytokine production and secretion.[10][13]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only treated control.
-
-
Data Presentation: Representative Cytokine Inhibition Data
| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | [Hypothetical Value, e.g., 15.2] | [Hypothetical Value, e.g., 12.8] |
| 5 | [Hypothetical Value, e.g., 48.6] | [Hypothetical Value, e.g., 42.1] |
| 10 | [Hypothetical Value, e.g., 75.3] | [Hypothetical Value, e.g., 68.9] |
| 25 | [Hypothetical Value, e.g., 89.1] | [Hypothetical Value, e.g., 85.4] |
Tier 3: Mechanistic Elucidation
Positive results in the functional assay warrant an investigation into the molecular mechanism of action. The production of COX-2, TNF-α, and IL-6 is largely controlled by upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[14][15][16][17]
The NF-κB and p38 MAPK Signaling Pathways
LPS binding to its receptor (TLR4) on macrophages initiates intracellular signaling cascades. The NF-κB pathway is a master regulator of inflammatory gene expression.[17][18] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for TNF-α, IL-6, and COX-2.[18][19] The p38 MAPK pathway is another critical stress-response pathway that, when activated, enhances the stability and translation of the mRNAs for these same inflammatory mediators.[14][16][20]
Caption: Simplified NF-κB signaling pathway and potential point of inhibition.
Caption: Simplified p38 MAPK signaling pathway and potential point of inhibition.
Assays 4 & 5: Western Blot for Pathway Activation
-
Scientific Rationale: Western blotting can measure the phosphorylation status of key proteins, which is a direct indicator of pathway activation. By measuring the levels of phosphorylated IκBα (p-IκBα) and phosphorylated p38 (p-p38), we can determine if this compound inhibits one or both of these critical pathways.
-
Experimental Protocol (Western Blot):
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then stimulate with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes, as phosphorylation events are rapid).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-IκBα, total IκBα, p-p38, total p38, and a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels to determine the extent of inhibition.
-
Summary and Conclusion
This application note provides a systematic and robust framework for evaluating the anti-inflammatory properties of this compound. By following this tiered approach, researchers can efficiently generate a comprehensive profile of the compound, starting from its direct enzymatic effects, confirming its efficacy in a cellular inflammation model, and finally, pinpointing its likely mechanism of action on key signaling pathways. The combination of enzymatic, cell-based, and molecular biology techniques described herein constitutes a self-validating system that ensures scientific rigor and provides clear, interpretable data for advancing promising anti-inflammatory drug candidates.
References
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The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed. Available at: [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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Bello, M. A., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports. Available at: [Link]
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Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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Jones, S. M., et al. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Synaptic Neuroscience. Available at: [Link]
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Dolcet, X., et al. (2008). NF-κB in development and homeostasis of the immune system. Immunology and Cell Biology. Available at: [Link]
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Reddy, Y. P. (2016). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. Available at: [Link]
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Lee, J. C., & Young, P. R. (1994). Role of p38 MAP kinase in inflammation. Journal of Leukocyte Biology. Available at: [Link]
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Han, J., et al. (2013). p38 MAP Kinases in Immunity and Inflammation. Journal of Innate Immunity. Available at: [Link]
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Gaestel, M., & Mengel, A. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences. Available at: [Link]
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Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. Available at: [Link]
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Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]
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Anti-inflammatory activity of benzothiazole derivatives. ResearchGate. Available at: [Link]
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NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. Available at: [Link]
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Park, J. S., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]
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A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Available at: [Link]
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Mandim, F., et al. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Plants. Available at: [Link]
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Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Available at: [Link]
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Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
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Manolov, I., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Molecules. Available at: [Link]
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Munteanu, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine. Available at: [Link]
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Pimple, B. P. (2020). In vitro Anti inflammatory assay. YouTube. Available at: [Link]
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TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... ResearchGate. Available at: [Link]
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Thong-Asa, W., et al. (2021). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. Molecules. Available at: [Link]
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Weldon, R., et al. (2017). Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages. Cellular and Molecular Biology. Available at: [Link]
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Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]
-
Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. Available at: [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]
-
Benzothiazole. Wikipedia. Available at: [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
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Application Notes & Protocols for the Development of Benzo[d]thiazol-7-ylmethanol Derivatives
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5] The structural versatility of the benzothiazole nucleus allows for facile modification at various positions, enabling the fine-tuning of physicochemical properties and biological activities to develop potent and selective therapeutic agents.[6][7]
This guide provides a comprehensive overview and detailed protocols for the synthesis and derivatization of a specific, yet underexplored, member of this family: Benzo[d]thiazol-7-ylmethanol. The presence of a reactive hydroxymethyl group at the 7-position offers a unique handle for further chemical modifications, opening avenues for the creation of novel compound libraries for drug discovery programs. We will detail a reliable synthetic route to this core scaffold and provide step-by-step protocols for its subsequent derivatization, characterization, and safety considerations.
PART 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached through a multi-step sequence starting from a commercially available substituted aniline. The following protocol outlines a robust and scalable method.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 7-Methylbenzo[d]thiazole
This protocol is adapted from the well-established synthesis of 2-aminobenzothiazoles followed by a deamination reaction.
Materials:
-
2-Amino-3-methylaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Hypophosphorous acid (50%)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Synthesis of 2-Amino-7-methylbenzo[d]thiazole:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-Amino-3-methylaniline (1 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of potassium thiocyanate (1.1 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
To this mixture, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain crude 2-Amino-7-methylbenzo[d]thiazole.
-
Purify the crude product by recrystallization from ethanol.
-
-
Deamination of 2-Amino-7-methylbenzo[d]thiazole:
-
Suspend the purified 2-Amino-7-methylbenzo[d]thiazole (1 eq.) in a mixture of ethanol and sulfuric acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.2 eq.) in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature.
-
Slowly add hypophosphorous acid (50%, 5 eq.) to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 7-Methylbenzo[d]thiazole.
-
Protocol 1.2: Oxidation of 7-Methylbenzo[d]thiazole to (Benzo[d]thiazol-7-yl)methanol
The benzylic oxidation of the methyl group can be achieved using various oxidizing agents. This protocol utilizes selenium dioxide, a reagent known for the selective oxidation of activated methyl groups.
Materials:
-
7-Methylbenzo[d]thiazole
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 7-Methylbenzo[d]thiazole (1 eq.) in a mixture of dioxane and water.
-
Add selenium dioxide (1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove selenium residues.
-
Extract the filtrate with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield (Benzo[d]thiazol-7-yl)methanol.
PART 2: Derivatization of this compound
The hydroxyl group of (Benzo[d]thiazol-7-yl)methanol serves as a versatile point for derivatization. The following protocols describe common transformations to expand the chemical diversity of this core scaffold.
Derivatization Strategies
Caption: Key derivatization pathways for (Benzo[d]thiazol-7-yl)methanol.
Protocol 2.1: Oxidation to Benzo[d]thiazole-7-carbaldehyde
Mild oxidation of the primary alcohol yields the corresponding aldehyde, a valuable intermediate for further reactions such as reductive amination or Wittig reactions.
Materials:
-
(Benzo[d]thiazol-7-yl)methanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Celite® or silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
Procedure (using PCC):
-
To a stirred suspension of PCC (1.5 eq.) and Celite® in anhydrous dichloromethane under an inert atmosphere, add a solution of (Benzo[d]thiazol-7-yl)methanol (1 eq.) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude Benzo[d]thiazole-7-carbaldehyde.
-
Purify by column chromatography if necessary.
Protocol 2.2: Esterification to Benzo[d]thiazol-7-ylmethyl Esters
Esterification of the alcohol can be achieved using various methods, including reaction with acyl chlorides, anhydrides, or carboxylic acids under coupling conditions.
Materials:
-
(Benzo[d]thiazol-7-yl)methanol
-
Acyl chloride or Carboxylic acid of choice
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
For carboxylic acid coupling: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure (using an acyl chloride):
-
Dissolve (Benzo[d]thiazol-7-yl)methanol (1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the desired ester.
Protocol 2.3: Etherification to Benzo[d]thiazol-7-ylmethyl Ethers
The Williamson ether synthesis is a reliable method for preparing ethers from alcohols.
Materials:
-
(Benzo[d]thiazol-7-yl)methanol
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of (Benzo[d]thiazol-7-yl)methanol (1 eq.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.2 eq.) dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to afford the desired ether.
PART 3: Characterization of Derivatives
The structural elucidation of the synthesized compounds is crucial. The following techniques are recommended for comprehensive characterization.
| Technique | Purpose | Expected Observations for this compound Derivatives |
| ¹H NMR | To determine the proton environment of the molecule. | Signals for the benzothiazole ring protons, the methylene protons adjacent to the oxygen, and protons of the appended groups. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | To determine the carbon framework of the molecule. | Resonances for all unique carbon atoms, including those of the benzothiazole core and the derivatized side chain. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak (M⁺) will confirm the molecular formula. Fragmentation patterns can provide structural information. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for O-H (alcohol), C=O (aldehyde, ester), and C-O (ether) stretching vibrations. |
PART 4: Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[8]
-
Benzothiazole and its derivatives may be harmful if swallowed, inhaled, or absorbed through the skin.[9][10] Avoid direct contact and inhalation of vapors or dust.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.[8][9]
Specific Reagent Hazards:
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.
-
Selenium Dioxide: Highly toxic and an environmental hazard. Handle with appropriate containment and dispose of waste according to regulations.
-
Sodium Hydride: Flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
PCC: A suspected carcinogen. Handle with care and avoid inhalation of dust.
References
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL not available)
- Medicinal significance of the benzothiazole scaffold: an insight view. (URL not available)
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (URL not available)
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (URL not available)
- Chapter - Introduction to Benzothiazole as a Drug Moiety | Bentham Science. (URL not available)
-
Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. [Link]
- Iron-Catalyzed unprecedented formation of Benzo[d] imidazo [2,1-b] thiazoles under Solvent-Free Conditions. (URL not available)
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (URL not available)
-
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. [Link]
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A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). - ResearchGate. [Link]
-
Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]
-
Benzothiazole - Wikipedia. [Link]
-
Maleimide dependent di‐CH functionalization of benzothiazole and oxazole. | Download Scientific Diagram - ResearchGate. [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]
-
Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives | Request PDF. [Link]
-
Synthesis of benzo[d]isothiazoles: an update. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Benzo[d]thiazol-5-ylmethanol - PubChem. [Link]
-
(PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
- Process for preparing enantiomerically enriched amino-alcohols.
-
Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C … - ResearchGate. [Link]
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]
- Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au–Pd/TiO2 C
-
1,2-amino alcohol synthesis by hydroxylation. [Link]
-
CAS 37859-42-0 | Benzo[d]thiazol-2-ylmethanol - Alchem.Pharmtech. [Link]
-
Preparation of some new benzo[d]thiazole derivatives | Hoan | Vietnam Journal of Chemistry. [Link]
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Application Notes and Protocols: Investigating Benzo[d]thiazol-7-ylmethanol in Cancer Cell Line Studies
A Representative Methodological Guide for Novel Benzothiazole Derivatives
Senior Application Scientist Note: Extensive literature searches did not yield specific studies on the direct application of Benzo[d]thiazol-7-ylmethanol in cancer cell line research. However, the benzothiazole scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating significant anticancer activity.[1][2][3] This guide, therefore, presents a comprehensive framework for the initial investigation of a novel benzothiazole derivative, such as this compound, using established methodologies and protocols validated for analogous compounds. The experimental choices and underlying rationale are based on the known mechanisms of action of anticancer benzothiazole derivatives, which frequently involve the induction of apoptosis and modulation of key signaling pathways.[2][4]
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
Benzothiazole, a heterocyclic compound, is a privileged structure in medicinal chemistry, imparting a wide spectrum of biological activities.[1][3] Derivatives of this scaffold have been extensively explored as anticancer agents, demonstrating efficacy against a variety of cancer cell lines through diverse mechanisms.[1][2] These mechanisms often include the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, and the induction of programmed cell death (apoptosis) via reactive oxygen species (ROS) activation.[2] Given the established anticancer potential of the benzothiazole core, novel derivatives such as this compound are promising candidates for investigation as new therapeutic agents.
Initial Cytotoxicity Screening: The MTT Assay
The first step in evaluating a novel compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Elucidating the Mechanism of Cell Death: Apoptosis Assays
Should this compound demonstrate significant cytotoxicity, the next logical step is to determine if the mode of cell death is apoptosis. Flow cytometry-based assays are powerful tools for this purpose.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include untreated and positive controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Diagram: Experimental Workflow for Apoptosis Detection
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Investigating Molecular Mechanisms: Signaling Pathway Analysis
Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation and survival.[4] Western blotting can be used to investigate the effect of this compound on such pathways.
Diagram: Potential Signaling Pathways Targeted by Benzothiazoles
Caption: Benzothiazoles may inhibit EGFR, affecting downstream pathways.
Protocol: Western Blotting for Key Signaling Proteins
-
Protein Extraction:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, p-STAT3, STAT3, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Summary of Expected Data and Interpretation
The following table summarizes the type of quantitative data that can be generated from the proposed experiments and its interpretation.
| Assay | Metric | Interpretation |
| MTT Assay | IC50 value | The concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates higher cytotoxic potency. |
| Annexin V/PI Assay | % Apoptotic Cells | The percentage of cells undergoing early and late apoptosis. An increase in this percentage indicates the induction of apoptosis by the compound. |
| Western Blotting | Protein Expression Levels | Changes in the expression or phosphorylation status of key proteins, indicating the modulation of specific signaling pathways. For example, a decrease in p-EGFR suggests inhibition of the EGFR pathway. |
Conclusion and Future Directions
This guide provides a foundational experimental framework for the initial in vitro evaluation of this compound or any novel benzothiazole derivative as a potential anticancer agent. Positive results from these studies, such as potent cytotoxicity, induction of apoptosis, and modulation of key cancer-related signaling pathways, would warrant further investigation. Subsequent studies could include cell cycle analysis, measurement of mitochondrial membrane potential, and in vivo studies using xenograft models to assess the compound's therapeutic efficacy and safety profile.
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Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. National Institutes of Health. [Link]
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]
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Application Notes & Protocols: Elucidating the Mechanism of Action for Benzo[d]thiazol-7-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities.[1] Derivatives have been developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] Benzo[d]thiazol-7-ylmethanol is a novel compound featuring this core structure. While its specific biological functions remain uncharacterized, its chemical architecture suggests significant therapeutic potential. This document provides a comprehensive, multi-phase strategic guide for researchers to systematically investigate and determine the mechanism of action (MOA) of this and other novel small molecules. The protocols outlined herein are designed to progress from broad phenotypic screening to specific target identification and pathway validation, ensuring a scientifically rigorous and efficient investigation.
Introduction: The Benzothiazole Scaffold and the Uncharacterized Potential of this compound
The thiazole ring is a key heterocyclic motif present in numerous biologically active compounds, including naturally occurring molecules like thiamine (vitamin B1).[3] Its fusion with a benzene ring to form benzothiazole creates a versatile and pharmacologically active scaffold.[4] The scientific literature is rich with examples of benzothiazole derivatives that modulate critical biological pathways. These include potent kinase inhibitors, agents that disrupt protein-protein interactions, and compounds that induce apoptosis in cancer cells.[5][6][7] For instance, certain derivatives have shown significant efficacy in preclinical models by inhibiting key cancer-related targets like vascular endothelial growth factor receptor-2 (VEGFR-2) or c-Jun N-terminal kinases (JNKs).[5][7]
Given this precedent, this compound (PubChem CID: 22281733) represents an intriguing candidate for drug discovery.[8] Its mechanism of action is currently unknown. The following application notes provide a structured, hypothesis-driven framework to systematically deconvolve its biological activity. This guide is built on the principle of moving from broad, observable cellular effects (phenotypes) to the precise molecular interactions that cause them.
Phase 1: Broad-Spectrum Phenotypic Screening
The initial phase is designed to cast a wide net, identifying the primary biological system(s) in which this compound is active. This unbiased approach is critical for generating initial hypotheses and guiding the subsequent, more focused stages of the investigation.
Protocol 1.1: Multi-Lineage Cell Viability and Cytotoxicity Assay
Scientific Rationale: This assay will determine if the compound has cytostatic (inhibits proliferation) or cytotoxic (kills cells) effects. By using a diverse panel of human cancer cell lines alongside a non-transformed (normal) cell line, we can identify preliminary evidence of cancer-selective activity, which is a hallmark of many successful chemotherapeutics.
Step-by-Step Protocol:
-
Cell Line Panel: Select a panel of at least 5-7 human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, SK-MEL-28 - melanoma) and one normal human cell line (e.g., MRC-5 - lung fibroblast).
-
Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density for each cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 100 µM down to ~0.1 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or PrestoBlue™ Cell Viability Reagent). Follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Hypothetical Data Presentation:
| Cell Line | Tissue of Origin | Phenotype | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | Cancer | 5.2 |
| MCF-7 | Breast Adenocarcinoma | Cancer | 8.1 |
| HCT116 | Colorectal Carcinoma | Cancer | 3.5 |
| MRC-5 | Normal Lung Fibroblast | Normal | > 100 |
This table illustrates a desirable outcome where the compound shows selective potency against cancer cells.
Phase 2: Elucidating the Cellular Mechanism (Anticancer Focus)
Assuming Phase 1 reveals selective anticancer activity, the next objective is to determine how the compound affects cancer cells. Key questions include: Does it induce programmed cell death? Does it halt the cell cycle? Does it target a known cancer signaling pathway?
Protocol 2.1: Apoptosis and Cell Cycle Analysis via Flow Cytometry
Scientific Rationale: This protocol distinguishes between apoptosis and cell cycle arrest as the primary mode of action. Annexin V staining identifies cells in early and late apoptosis, while propidium iodide (PI) staining of DNA content reveals the distribution of cells across the G1, S, and G2/M phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Plate a sensitive cancer cell line (e.g., HCT116) in 6-well plates. Treat the cells with this compound at concentrations of 1x and 3x its IC₅₀ value for 24 and 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.
-
For Apoptosis:
-
Resuspend cells in 1X Annexin Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze immediately by flow cytometry.
-
-
For Cell Cycle:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the cells to remove ethanol.
-
Treat with RNase A to remove RNA.
-
Stain with Propidium Iodide (PI).
-
Analyze by flow cytometry.
-
-
Data Interpretation:
-
Apoptosis: Quantify the percentage of cells in four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Cell Cycle: Model the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. A significant increase in a specific phase suggests cell cycle arrest.
-
Workflow Diagram: Apoptosis & Cell Cycle Analysis
Caption: Workflow for assessing apoptosis and cell cycle distribution.
Phase 3: Direct Target Identification
This phase employs advanced proteomic techniques to identify the specific protein(s) that this compound directly binds to within the cell. This is the most crucial step in defining the molecular mechanism of action.[9][10]
Protocol 3.1: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry
Scientific Rationale: CETSA is a powerful method for identifying drug targets in a native cellular environment.[11] The principle is that a small molecule binding to its target protein confers thermal stability, increasing the protein's melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after a heat shock across a range of temperatures.[11]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow a sensitive cell line to high confluence. Treat one batch of cells with a high concentration of this compound (e.g., 20x IC₅₀) and another with vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into several PCR tubes for each condition (vehicle and treated).
-
Heat Shock: Apply a temperature gradient to the aliquots using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/denatured proteins.
-
Protein Quantification and Digestion: Collect the supernatant (soluble fraction). Quantify the total protein concentration. Prepare samples for mass spectrometry by reduction, alkylation, and trypsin digestion.
-
LC-MS/MS Analysis: Analyze the peptide samples using high-resolution mass spectrometry to identify and quantify thousands of proteins in each sample.
-
Data Analysis:
-
For each protein, plot the soluble fraction remaining versus temperature for both vehicle and compound-treated samples to generate "melting curves."
-
A protein that shows a rightward shift in its melting curve in the presence of the compound is a candidate target. This indicates stabilization upon binding.
-
Workflow Diagram: CETSA® for Target Identification
Caption: High-level workflow for CETSA® coupled with mass spectrometry.
Phase 4: Target Validation and Pathway Analysis
Once CETSA identifies a candidate target (e.g., a specific kinase), it is essential to validate this interaction using orthogonal methods and to map its downstream consequences.
Protocol 4.1: In Vitro Enzymatic Inhibition Assay
Scientific Rationale: This biochemical assay confirms a direct, functional interaction between the compound and the purified target protein. It allows for the determination of key quantitative parameters like potency (IC₅₀) and the mode of inhibition.
Step-by-Step Protocol (Example: Kinase Target):
-
Reagents: Obtain high-purity recombinant human kinase (the putative target), its specific substrate peptide, and ATP.
-
Assay Setup: In a 384-well plate, set up reactions containing the kinase, the substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding a fixed concentration of ATP (typically at or near the Km value).
-
Detection: After a set incubation time, stop the reaction and measure kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining (e.g., Kinase-Glo®). A lower signal indicates higher kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the log of compound concentration. Fit the data to determine the IC₅₀ value, confirming the compound's inhibitory activity against the isolated target.
Protocol 4.2: Western Blotting for Pathway Modulation
Scientific Rationale: If the validated target is part of a known signaling cascade, Western blotting can confirm that the compound modulates this pathway in cells. For a kinase inhibitor, this involves measuring the phosphorylation level of its known downstream substrate.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., anti-phospho-STAT3).
-
Incubate with a second primary antibody for the total amount of the substrate protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the phospho-protein signal relative to the total protein in compound-treated samples confirms pathway inhibition.
Hypothetical Signaling Pathway Diagram
Caption: Hypothesized signaling pathway inhibited by the compound.
Conclusion
The journey to understand the mechanism of action of a novel compound like this compound is a systematic process of elimination and validation. By beginning with broad phenotypic screens and progressively narrowing the focus through cell-based assays, direct target identification, and pathway analysis, researchers can build a robust, evidence-based model of the compound's biological function. The protocols and strategies outlined in this guide provide a comprehensive framework for this endeavor, enabling the translation of a promising chemical scaffold into a well-characterized lead molecule for drug development.
References
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Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link][9]
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Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link][10]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link][12]
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Yoshida, M., Hayakawa, I., Hayashi, N., Agatsuma, T., Oda, Y., Tanzawa, F., Iwasaki, S., Koyama, K., Furukawa, H., Kurakata, S., & Sugano, Y. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 15(14), 3328–3332. [Link][13]
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A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews. [Link][14]
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Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Applied and Natural Science. [Link][4]
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Požgan, F., & Perdih, A. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1735–1745. [Link][3]
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Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link][11]
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Yadav, K., Rahman, M., et al. (2023). Synthesis and biological activities of benzothiazole derivatives: A review. Intelligent Pharmacy. [Link][15]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link][16]
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link][17]
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Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link][18]
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Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link][1]
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Synthesis and studying biological activity of new benzothiazole derivatives. ResearchGate. [Link][19]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link][5]
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Wang, J., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry. [Link][6]
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A Review on Recent Development and biological applications of benzothiazole derivatives. ResearchGate. [Link][2]
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de Oliveira, M. R., et al. (2018). Anticancer Potential of Benzothiazolic Derivative (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol Against Melanoma Cells. Toxicology in Vitro. [Link][20]
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Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][7]
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Application Notes and Protocols: Benzo[d]thiazol-7-ylmethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold and the Strategic Importance of the 7-Hydroxymethyl Moiety
The benzothiazole core is a privileged heterocyclic scaffold renowned for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile framework for the development of therapeutic agents targeting a diverse range of biological targets, including kinases, microbes, and neurological pathways.[3][4] Molecules incorporating the benzothiazole moiety have demonstrated clinical success, underscoring the significance of this structural motif in drug discovery.[5]
While various substituted benzothiazoles have been extensively explored, Benzo[d]thiazol-7-ylmethanol offers a unique and strategically important entry point for the synthesis of novel derivatives. The primary alcohol functionality at the 7-position serves as a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures, making it a valuable building block for creating libraries of compounds for biological screening. The strategic placement of the hydroxymethyl group on the benzene ring, rather than the thiazole ring, allows for modifications that can subtly influence the electronic properties and steric profile of the entire benzothiazole system, which can be critical for optimizing drug-receptor interactions.
Chemical Profile and Reactivity
This compound is a stable, crystalline solid at room temperature. The key to its utility in organic synthesis lies in the reactivity of the primary alcohol. This functional group can readily undergo a range of classical transformations, providing access to a variety of important intermediates.
Core Synthetic Applications and Protocols
The primary alcohol of this compound is amenable to several key transformations, making it a versatile starting material for the synthesis of a diverse range of derivatives.
Etherification: A Gateway to Novel Kinase Inhibitors and Biologically Active Molecules
The formation of an ether linkage from the hydroxymethyl group is a powerful strategy for introducing a wide variety of substituents. This is particularly relevant in the field of medicinal chemistry, where ether-linked side chains can modulate solubility, lipophilicity, and binding affinity to biological targets.
Causality of Experimental Choices in Etherification:
The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers. The choice of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), is crucial for the deprotonation of the primary alcohol to form the more nucleophilic alkoxide. The polarity of the solvent plays a significant role; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices as they can solvate the cation of the base while not interfering with the nucleophilicity of the alkoxide. The use of a phase-transfer catalyst, such as 18-crown-6, can be beneficial when using a solid base like NaOH in a less polar solvent system, as it facilitates the transfer of the hydroxide ion into the organic phase. The reaction temperature is typically kept moderate to avoid potential side reactions.
Detailed Protocol: Synthesis of 2-(((Benzo[d]thiazol-7-yl)oxy)methyl)pyridine
This protocol is adapted from a patented procedure and demonstrates a practical application of this compound in the synthesis of a potential intermediate for pharmacologically active molecules.
Reaction Scheme:
A representative etherification reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 165.21 | 49 mg | 0.29 |
| 2-(Chloromethyl)pyridine hydrochloride | 164.04 | - | - |
| 2-Chloro-1-[(2S)-4-(5-fluoro-3-methylpyridin-2-yl)-2-methylpiperazin-1-yl]ethan-1-one | 285.75 | 70 mg | 0.24 |
| Sodium Hydroxide (NaOH) | 40.00 | 29 mg | 0.73 |
| 18-Crown-6 | 264.32 | 32 mg | 0.12 |
| Dimethylformamide (DMF) | 73.09 | 2 mL | - |
Procedure:
-
To a solution of this compound (49 mg, 0.29 mmol) in DMF (2 mL) is added sodium hydroxide (29 mg, 0.73 mmol) and 18-crown-6 (32 mg, 0.12 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of 2-chloro-1-[(2S)-4-(5-fluoro-3-methylpyridin-2-yl)-2-methylpiperazin-1-yl]ethan-1-one (70 mg, 0.24 mmol) in DMF (1 mL) is added dropwise.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether product.
Oxidation: Accessing Key Carbonyl Intermediates
The oxidation of the primary alcohol in this compound provides access to the corresponding aldehyde (Benzo[d]thiazole-7-carbaldehyde) and carboxylic acid (Benzo[d]thiazole-7-carboxylic acid). These carbonyl compounds are highly valuable intermediates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthetic Workflow for Oxidation:
Oxidation pathways of this compound.
Protocol Considerations for Oxidation:
-
To the Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (DCM) are typically effective. The reaction is usually carried out at room temperature.
-
To the Carboxylic Acid: Stronger oxidizing agents are necessary for the complete oxidation to the carboxylic acid. Potassium permanganate (KMnO4) under basic conditions followed by an acidic workup, or Jones reagent (CrO3 in sulfuric acid and acetone) are common choices. These reactions may require heating to proceed to completion.
The resulting Benzo[d]thiazole-7-carbaldehyde is a valuable precursor for Wittig reactions, reductive aminations, and aldol condensations. Benzo[d]thiazole-7-carboxylic acid can be readily converted to amides, esters, and acid chlorides, opening up a vast chemical space for further derivatization.
Esterification: Modulating Physicochemical Properties
Esterification of this compound with various acyl chlorides or carboxylic acids introduces an ester functionality, which can act as a prodrug moiety or fine-tune the physicochemical properties of the parent molecule.
General Protocol for Esterification with an Acyl Chloride:
Reaction Scheme:
A typical esterification reaction.
Procedure Outline:
-
Dissolve this compound in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically a tertiary amine like triethylamine (Et3N) or pyridine, to act as a scavenger for the HCl byproduct.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride (R-COCl) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up involves washing with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and concentration of the organic layer.
-
Purification is typically achieved by column chromatography.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel compounds with potential therapeutic applications. The strategic positioning of the hydroxymethyl group allows for a wide range of chemical transformations, providing access to a diverse array of derivatives. The protocols and synthetic strategies outlined in this application note serve as a guide for researchers and scientists in the field of drug discovery and development to unlock the full potential of this promising scaffold. Further exploration of the reactivity of this compound and its derivatives is warranted and is expected to lead to the discovery of new and improved therapeutic agents.
References
- Hargrave, K. D., et al. (1991). Novel, potent, non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. 2-Aryl- and 2-heteroaryl-substituted benzothiazoles. Journal of Medicinal Chemistry, 34(7), 2231-2241.
- Bradshaw, T. D., et al. (1996). 2-(4-Amino-3-methylphenyl)benzothiazole: a novel and potent antitumor agent. Molecular Pharmacology, 49(5), 879-887.
- Stevens, M. F. G., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(8), 1287-1296.
- Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 15. Synthesis of 2-(4-aminophenyl)benzothiazole-based ureas and amides as novel antitumor agents. Journal of Medicinal Chemistry, 44(9), 1446-1455.
- Shi, D., et al. (2007). Antitumor benzothiazoles. 26. 2-(4-Aminophenyl)benzothiazoles as novel inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(2), 335-339.
-
Wikipedia. (2024). Benzothiazole. Retrieved from [Link]
- Discovery of PIPE-359, a Brain-Penetrant, Selective M1 Receptor Antagonist with Robust Efficacy in Murine MOG-EAE. (2021). Journal of Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules.
- Medicinal significance of benzothiazole scaffold: an insight view. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). SFERA.
- A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. (2023).
- Note on Benzothiazole used in Modern Day Drug Designing and Development. (n.d.). Drug Designing: Open Access.
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2022). RSC Medicinal Chemistry.
- Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. (n.d.). Chemistry – A European Journal.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2021). Current Organic Chemistry.
- Synthesis of some substituted benzothiazole derivaties and its biological activities. (2009).
- Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2021). YouTube.
- Improving the Long-Range Intramolecular Proton Transfer—Further Molecular Design of the Successful Molecular Switch 8-(Benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT). (2021). Molecules.
- Synthesis of 2-methylbenzothiazole derivatives and their monoamine oxidase inhibitory activity. (2019). Bioorganic & Medicinal Chemistry.
- Synthesis of 2,6-disubstituted benzothiazole derivatives as potential antimicrobial agents. (2012). European Journal of Medicinal Chemistry.
- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). RSC Advances.
- Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. (n.d.). Journal of Molecular Structure.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2022). RSC Advances.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterizatio… [ouci.dntb.gov.ua]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[d]thiazol-7-ylmethanol
Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Benzo[d]thiazol-7-ylmethanol. Recognizing the challenges often encountered in multi-step organic synthesis, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and improve reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
The synthesis of this compound is most practically achieved via a two-stage process. This guide is structured to address each stage sequentially:
-
Stage 1: Synthesis of the Key Intermediate, Benzo[d]thiazole-7-carbaldehyde. This involves the formation of the benzothiazole core through the cyclocondensation of 2-aminothiophenol with a suitable C1-synthon.
-
Stage 2: Reduction of the Aldehyde to this compound. This step involves the selective reduction of the carbaldehyde functional group to the target primary alcohol.
We will explore the causality behind experimental choices, provide self-validating protocols, and support key claims with citations to authoritative literature.
Stage 1: Synthesis of Benzo[d]thiazole-7-carbaldehyde
The foundational step in producing this compound is the efficient synthesis of its aldehyde precursor. The most common and versatile method for constructing the benzothiazole ring is the condensation of 2-aminothiophenol with an aldehyde.[1][2]
Workflow for Stage 1 Synthesis
Sources
Technical Support Center: Purification of Benzo[d]thiazol-7-ylmethanol
Document ID: TSC-BT7M-20260121 Version: 1.0
Introduction: This technical guide addresses the specific purification challenges associated with Benzo[d]thiazol-7-ylmethanol. As a niche heterocyclic alcohol, literature detailing specific purification protocols is sparse. This document, therefore, consolidates field-proven methodologies for analogous benzothiazole derivatives and heterocyclic alcohols, providing a robust framework for researchers, scientists, and drug development professionals. Our approach is grounded in first-principles chemistry to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this compound.
Q1: What are the primary purification methods for this compound?
A1: The two most effective and commonly employed methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your synthesis.[1][2]
-
Column Chromatography is ideal for removing impurities with different polarities from the target compound, especially after a crude reaction where multiple byproducts may be present.[3]
-
Recrystallization is best suited for removing small amounts of impurities from a product that is already relatively pure (>85%). It is highly effective at yielding material with very high purity.[1]
Q2: What are the most likely impurities I will encounter?
A2: The impurity profile is intrinsically linked to the synthetic route. A common route to hydroxymethyl-substituted aromatics is the reduction of the corresponding aldehyde or carboxylic acid ester. Therefore, the most probable impurities are:
-
Unreacted Starting Material: Benzo[d]thiazole-7-carbaldehyde or an ester derivative of Benzo[d]thiazole-7-carboxylic acid. These are typically more non-polar or similarly polar to the product.
-
Over-oxidation Product: If the alcohol is sensitive to air, the corresponding aldehyde (Benzo[d]thiazole-7-carbaldehyde) may be present.
-
Positional Isomers: Depending on the synthesis of the benzothiazole core, you may have other isomers (e.g., Benzo[d]thiazol-4-, 5-, or 6-ylmethanol) present, which can be particularly challenging to separate.[2][4]
-
Reagent Residues: Residual catalysts or reducing agents from the synthesis.[5]
Q3: What are the expected physicochemical properties of this compound?
A3: While specific experimental data for the 7-yl isomer is not widely published, we can infer its properties from its structure and related isomers like the 5-yl and 2-yl analogs.
| Property | Predicted Value for this compound | Comparison Data |
| Molecular Formula | C₈H₇NOS | C₈H₇NOS (for all isomers)[6] |
| Molecular Weight | 165.21 g/mol | 165.21 g/mol (for all isomers)[6] |
| Physical Form | Likely a solid (off-white to pale yellow) | 2-(Hydroxymethyl)benzothiazole: solid, mp 85-93 °C |
| Polarity | Moderately polar | The hydroxyl group provides a polar site for hydrogen bonding. |
| Solubility | Soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate, THF, DMSO); Sparingly soluble in non-polar solvents (Hexane, Toluene). | Benzothiazole derivatives are generally soluble in organic solvents.[7] |
Q4: How do I choose between Column Chromatography and Recrystallization?
A4: This decision tree provides a logical workflow for selecting the optimal purification strategy.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guides
This section provides specific, actionable advice for problems encountered during purification experiments.
Chromatography Troubleshooting
Issue: Poor separation or overlapping peaks on the column.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal to resolve your product from impurities.
-
Solution: The key to good separation is to achieve a retention factor (Rf) of ~0.3 for your target compound on the TLC plate. If your spots are too high (high Rf), decrease the polarity of the eluent (e.g., from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc). If your spots are too low (low Rf), increase the polarity. If separation is still poor, switch to a different solvent system with different selectivity, for example, Dichloromethane/Methanol.[1]
-
-
Possible Cause 2: Column Overloading. The amount of crude material is too high for the amount of silica gel used.
-
Solution: A general rule is to use a silica gel mass that is 20 to 100 times the mass of your crude sample. For difficult separations, a higher ratio is necessary. If you overload the column, the separation bands will broaden and overlap. Reduce the sample load or use a larger column.[1]
-
-
Possible Cause 3: Compound Streaking on TLC/Column (Peak Tailing). The hydroxyl group on your compound can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.
-
Solution: Add a small amount (~0.5-1%) of a polar modifier to your eluent system. For a neutral/basic compound like a benzothiazole, adding triethylamine can neutralize the acidic sites on the silica gel. For an alcohol, adding a small amount of methanol to the eluent can also help by competing for the binding sites.
-
Recrystallization Troubleshooting
Issue: The compound oils out instead of crystallizing.
-
Possible Cause 1: Solution is Supersaturated or Cooled too Quickly. The concentration of the solute is too high, or the temperature drop is too rapid for crystals to form.
-
Solution: Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool much more slowly. Insulating the flask can help. If crystals still do not form, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Adding a "seed crystal" from a previous pure batch is also a highly effective method.[1]
-
-
Possible Cause 2: Presence of Impurities. Impurities can inhibit the formation of a crystal lattice.
-
Solution: If the product oils out repeatedly, it is likely too impure for recrystallization. First, attempt a quick "plug" filtration through a short column of silica gel to remove the grossest impurities, and then attempt the recrystallization again.[1]
-
Issue: Low recovery of the crystalline product.
-
Possible Cause 1: Using too much solvent. The compound has significant solubility even in the cold solvent.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. After collecting the first crop of crystals, you can reduce the volume of the mother liquor by evaporation and cool it again to obtain a second, albeit likely less pure, crop of crystals.[1]
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: If you need to filter out insoluble impurities from the hot solution, pre-heat your funnel and receiving flask to prevent the solution from cooling and dropping crystals prematurely. Using a fluted filter paper can also speed up the filtration.
-
Part 3: Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Recommended Starting Systems to Screen:
-
80:20 Hexane : Ethyl Acetate
-
70:30 Hexane : Ethyl Acetate
-
95:5 Dichloromethane : Methanol
-
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a strong solvent like Dichloromethane.
-
Alternatively, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent under reduced pressure, and carefully add the resulting dry powder to the top of the packed column. This method often results in better separation.
-
-
Elution:
-
Begin eluting with the non-polar solvent system determined by your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
If the product is slow to elute, gradually increase the polarity of the eluent (gradient elution). For example, move from 9:1 to 8:2 Hexane:EtOAc.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Caption: General workflow for column chromatography purification.
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different solvent to each tube. A good solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but very soluble when hot.
-
Solvents to Screen: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Water, or mixtures (e.g., Ethanol/Water).
-
-
Dissolution:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add excess solvent.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Center.
-
PubChem. (2021). Benzo[d]thiazol-5-ylmethanol. National Center for Biotechnology Information. [Link]
-
PubMed. (1991). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. [Link]
- Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
-
MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
-
Organic Chemistry Portal. (2020). Synthesis of benzothiazoles. [Link]
-
MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
- Google Patents. (1956).
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]
-
NIH. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
ResearchGate. (2010). Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. [Link]
-
NIH. (2014). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benzo[d]thiazol-5-ylmethanol | C8H7NOS | CID 22281733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"solubility issues with Benzo[d]thiazol-7-ylmethanol in DMSO"
Last Updated: January 21, 2026
Introduction: Navigating the Challenges of Benzo[d]thiazol-7-ylmethanol Solubility
This guide serves as a primary technical resource for researchers, scientists, and drug development professionals encountering solubility issues with this compound in dimethyl sulfoxide (DMSO). While DMSO is a powerful and widely used solvent in drug discovery for its ability to dissolve a broad range of polar and nonpolar compounds, challenges can arise with specific molecular scaffolds.[1] this compound, with its fused aromatic benzothiazole core and polar methanol group, presents a unique case.
The benzothiazole moiety itself is a cornerstone in many pharmacologically active agents.[2] However, the interplay of its rigid, planar structure and the hydrogen-bonding capabilities of the hydroxymethyl group can lead to strong crystal lattice forces. These forces can sometimes be challenging for even a potent solvent like DMSO to overcome, resulting in poor dissolution, precipitation upon storage, or the formation of supersaturated solutions that are kinetically unstable.[3][4]
This document provides a first-principles approach to troubleshooting. It combines foundational chemical theory with practical, step-by-step protocols to empower you to systematically diagnose and solve solubility challenges, ensuring the accuracy and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions regarding the solubility of this compound in DMSO.
Q1: I've added the calculated amount of this compound to my DMSO, but it won't fully dissolve at room temperature. What is the likely cause?
A: This is a classic sign that the solvation energy provided by DMSO at ambient temperature is insufficient to overcome the compound's crystal lattice energy. The strong intermolecular forces in the solid state, likely dominated by hydrogen bonds from the -CH2OH group and potential π-stacking of the benzothiazole rings, require more energy to break apart. The compound may also exist in a particularly stable, less soluble polymorphic form.[5]
Q2: My compound initially dissolved with heating, but a precipitate formed after cooling or upon storage. Why did this happen?
A: You likely created a supersaturated solution. Heating increased the kinetic energy, allowing the solvent to break the crystal lattice bonds. However, upon cooling, the solution's thermodynamic solubility limit was exceeded, causing the excess compound to crystallize out. This is a common issue, especially when solutions are stored. Freeze-thaw cycles can significantly accelerate this process.[5][6] Once a compound crystallizes from DMSO, it often forms a more stable, lower-energy crystal that is even harder to redissolve.[5]
Q3: Could the quality or age of my DMSO be affecting the solubility?
A: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of even small amounts of water can drastically decrease the solubility of lipophilic or poorly soluble compounds. Water alters the solvent properties of DMSO, making it more polar and less effective at solvating certain organic molecules.[4] Always use high-purity, anhydrous DMSO from a freshly opened or properly stored bottle for preparing primary stock solutions.
Q4: Are there immediate steps I can take to try and get my compound into solution?
A: Yes. Before moving to more complex protocols, you can apply gentle energy to the sample. The two most common and effective methods are:
-
Gentle Warming: Heat the vial in a water bath at 30-40°C. DMSO is thermally stable well above this range, but this mild heat is often enough to aid dissolution without risking compound degradation.[7]
-
Sonication: Place the sealed vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves create cavitation, which provides localized energy to break up solid particles and enhance dissolution.[5]
Q5: I've prepared my stock solution, but how do I know if it's truly dissolved or a fine, invisible suspension?
A: Visual inspection can be deceptive. The best practice is to centrifuge your stock solution at high speed (e.g., >10,000 x g) for 10-15 minutes. After centrifugation, carefully inspect the bottom and sides of the tube for any pellet. If a pellet is present, the supernatant is your true saturated stock solution, and its concentration will be lower than you calculated. For critical applications, this concentration should be experimentally determined.
Part 2: In-Depth Troubleshooting Protocols
If the basic steps in the FAQ section are insufficient, a more systematic approach is required. The following protocols will guide you through a logical workflow to resolve solubility issues.
Troubleshooting Decision Workflow
The following diagram outlines the logical flow for addressing solubility problems with this compound.
Caption: A step-by-step decision tree for troubleshooting solubility.
Protocol 1: Verification of DMSO Quality
Objective: To rule out solvent quality, specifically water content, as the cause of poor solubility.
Rationale: DMSO's effectiveness as a solvent for many organic compounds diminishes significantly with water absorption.[4] This protocol ensures you are using a solvent of appropriate quality.
Materials:
-
Your vial of this compound
-
Your current bottle of DMSO
-
A new, sealed bottle of high-purity, anhydrous DMSO (e.g., ≤0.05% water)
-
Two separate, clean vials
Procedure:
-
Prepare two identical samples of this compound by weighing the same mass into each of the two clean vials.
-
To the first vial, add the appropriate volume of DMSO from your current, in-use bottle to reach the target concentration.
-
To the second vial, add the same volume of DMSO from the new, sealed bottle of anhydrous DMSO.
-
Vortex both samples for 2 minutes at room temperature.
-
Visually compare the dissolution in both vials.
-
If a difference is observed, with better solubility in the fresh DMSO, your previous solvent stock is likely compromised by water. Discard the old stock for solubility-critical applications.
Protocol 2: Co-Solvent Screening
Objective: To improve the solubility of this compound by creating a binary solvent system with DMSO.
Rationale: While DMSO is a strong solvent, sometimes a blend of solvents can disrupt crystal packing more effectively than a single solvent. Co-solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMA) are also polar aprotic solvents but have different structural properties that may offer synergistic solvation effects.[8]
Co-Solvent Candidate Properties
| Solvent | Type | Boiling Point (°C) | Notes |
| DMSO | Polar Aprotic | 189 °C[1] | Strong H-bond acceptor, highly polar. |
| NMP | Polar Aprotic | 202 °C | Excellent solvent for many compounds, lower toxicity profile.[8] |
| DMA | Polar Aprotic | 165 °C | Strong solvent, similar properties to DMF. |
| Ethanol | Polar Protic | 78 °C | Can add hydrogen-bond donating capability. |
Procedure:
-
Prepare a primary, high-concentration stock of this compound in pure DMSO (e.g., 50 mM), even if it requires heating to dissolve.
-
In separate vials, prepare a series of co-solvent blends. For example:
-
90% DMSO / 10% NMP
-
75% DMSO / 25% NMP
-
90% DMSO / 10% DMA
-
75% DMSO / 25% DMA
-
-
Add the solid this compound to each blend to achieve your desired final concentration.
-
Vortex and observe solubility at room temperature.
-
If solubility is still limited, apply gentle heat (30-40°C) and observe.
-
Important: After finding a successful co-solvent system, store the solution at room temperature and -20°C for 24-48 hours. Check for any precipitation to ensure the solution is stable over time.
Protocol 3: pH Modification Assessment (Advanced)
Objective: To determine if altering the pH can increase the solubility of the compound by ionizing it.
Rationale: The benzothiazole ring contains a nitrogen atom that is weakly basic. By adding a small amount of acid, this nitrogen can be protonated, creating a cationic salt form of the molecule. Salts are almost always more soluble in polar solvents like DMSO than their neutral counterparts.[8] This is an exploratory technique and must be used with caution, as pH changes can affect compound stability and downstream biological assays.
Procedure:
-
Attempt to dissolve this compound in DMSO at the desired concentration.
-
If it does not dissolve, add a very small, sub-stoichiometric amount of a dilute acid in an organic solvent (e.g., 1M HCl in dioxane or diethyl ether). Add dropwise while vortexing.
-
Observe if the solid dissolves upon acidification.
-
Critical Caveat: This method fundamentally changes the compound. It should only be used if a salt form is acceptable for the intended application and has been validated not to interfere with the experiment.
Part 3: Understanding the Molecular Interactions
The difficulty in dissolving this compound in DMSO can be visualized by considering the intermolecular forces at play.
Caption: Forces governing solubility of this compound.
In the solid state, strong hydrogen bonds and π-stacking create a stable crystal. For dissolution to occur, DMSO molecules must provide enough energy to break these interactions and form new, favorable interactions with the solute molecule. When solubility is poor, it indicates the solid-state interactions are stronger than the solute-solvent interactions.
References
-
Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved January 21, 2026, from [Link]
-
Matavulj, A., et al. (2020). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]
-
Neves, B. J., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Retrieved January 21, 2026, from [Link]
-
Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved January 21, 2026, from [Link]
-
Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved January 21, 2026, from [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved January 21, 2026, from [Link]
-
SFERA. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. University of Ferrara. Retrieved January 21, 2026, from [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Benzothiazine derivatives solubility? Retrieved January 21, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved January 21, 2026, from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). Benzo[d]thiazol-5-ylmethanol. PubChem. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2023). Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved January 21, 2026, from [Link]
-
MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2-(Benzo[d]thiazol-2-yl)ethanol. PubChem. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved January 21, 2026, from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ziath.com [ziath.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Benzo[d]thiazol-7-ylmethanol Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Benzo[d]thiazol-7-ylmethanol and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthetic strategies effectively. This guide is structured to address common challenges and frequently asked questions, ensuring that every protocol is a self-validating system for robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the synthesis and handling of this compound derivatives.
Q1: What is a reliable synthetic route to the core scaffold, (Benzo[d]thiazol-7-yl)methanol?
A1: A common and effective strategy involves a two-step process starting from a commercially available substituted aminothiophenol. The primary route is the cyclocondensation of a suitable 2-aminothiophenol derivative with a 7-formyl or 7-carboxy-substituted aromatic counterpart, followed by reduction of the carbonyl group. For instance, the reaction of 2-aminothiophenol with a suitably protected 3-hydroxy-4-aminobenzoic acid derivative can form the benzothiazole core, which can then be further functionalized.
Q2: My cyclocondensation reaction to form the benzothiazole ring is giving low yields. What are the critical parameters to optimize?
A2: Low yields in benzothiazole formation often stem from suboptimal reaction conditions. Key parameters to investigate include:
-
Catalyst: For condensation with carboxylic acids, strong acid catalysts like polyphosphoric acid (PPA) are often effective.[1] The choice and loading of the catalyst are crucial and may require empirical optimization.
-
Temperature: These reactions can require elevated temperatures, sometimes ranging from 120°C to 250°C, especially when using PPA.[1] Careful temperature control is necessary to drive the reaction to completion without causing decomposition.
-
Solvent: High-boiling point solvents are often necessary. However, modern, greener approaches may utilize microwave irradiation or ultrasound, which can significantly reduce reaction times and sometimes be performed under solvent-free conditions.[2]
-
Purity of Starting Materials: 2-aminothiophenols are susceptible to oxidation. Using freshly purified or commercially available high-purity starting materials is critical for good yields.[3]
Q3: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
A3: Side product formation can be a significant issue. Common side reactions include:
-
Oxidation of 2-aminothiophenol: The thiol group can readily oxidize to form a disulfide byproduct. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.[3]
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzothiazole. This can often be addressed by optimizing the catalyst and reaction time.
-
Self-condensation of Aldehydes: If using an aldehyde for the cyclization, it may undergo self-condensation. Adjusting the stoichiometry and reaction temperature can help suppress this side reaction.
Q4: How should I best protect the hydroxymethyl group during subsequent reactions?
A4: The hydroxyl group of (Benzo[d]thiazol-7-yl)methanol is a primary alcohol and may require protection depending on the subsequent reaction conditions. Common protecting groups for hydroxyl functions include:
-
Silyl ethers (e.g., TBDMS, TIPS): These are robust and can be selectively introduced and removed under specific conditions.[1][4] They are generally stable to a wide range of non-acidic reaction conditions.
-
Benzyl ethers (Bn): Introduced under basic conditions and typically removed by hydrogenolysis.
-
p-Methoxybenzyl (PMB) ethers: Similar to benzyl ethers but can be removed oxidatively, offering an orthogonal deprotection strategy.[4]
The choice of protecting group will depend on the overall synthetic strategy and the stability of the protecting group to the planned reaction conditions.[5][6]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Product Yield | 1. Poor quality of starting materials: 2-aminothiophenol is prone to oxidation. | 1. Use freshly opened or purified 2-aminothiophenol. Purity can be checked by TLC or melting point. This ensures the active reactant concentration is maximized.[3] |
| 2. Inefficient catalyst or reaction conditions: The energy barrier for cyclization is not being overcome. | 2. For carboxylic acid condensations, ensure sufficient PPA is used and the temperature is high enough.[1] For aldehyde condensations, explore different acid catalysts or consider microwave-assisted synthesis to enhance reaction rates.[2] | |
| 3. Incomplete reaction: Reaction has not reached equilibrium or completion. | 3. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3] Extend the reaction time if starting material is still present. | |
| Formation of Multiple Products | 1. Oxidation of 2-aminothiophenol: Formation of disulfide byproducts. | 1. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the sensitive thiol group.[3] |
| 2. Unwanted side reactions: e.g., self-condensation of aldehydes. | 2. Adjust the stoichiometry of reactants. A slight excess of one reactant can sometimes drive the desired reaction. Lowering the reaction temperature may also reduce the rate of side reactions. | |
| 3. Isomer formation: If using substituted precursors, regioisomers may form. | 3. Consider synthesizing the hydroxylated benzothiazole from an already correctly substituted precursor to avoid isomeric mixtures.[1] If isomers are formed, careful purification by column chromatography or recrystallization will be necessary. | |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: Co-elution during column chromatography. | 1. Experiment with different solvent systems for elution in column chromatography. Consider alternative purification techniques like preparative TLC or recrystallization.[3] |
| 2. Product is an oil: Difficult to handle and purify by crystallization. | 2. If the product is an oil, consider converting it to a solid derivative (e.g., a salt or a crystalline ester) for easier purification. The pure product can then be regenerated.[3] | |
| 3. Product instability on silica gel: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel. | 3. Use neutral or basic alumina for column chromatography. Alternatively, a different purification method such as recrystallization should be considered.[3] |
Part 3: Detailed Experimental Protocols
This section provides a representative, step-by-step methodology for the synthesis of (Benzo[d]thiazol-7-yl)methanol.
Protocol 1: Synthesis of Benzo[d]thiazole-7-carboxylic acid
This protocol describes a common method for the formation of the benzothiazole ring system.
Materials:
-
2-Amino-3-mercaptobenzoic acid
-
Benzoic acid
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 2-amino-3-mercaptobenzoic acid (1 equivalent) and benzoic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring (typically 10-20 times the weight of the limiting reagent).
-
Heat the reaction mixture with stirring to 150-180°C. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Allow the reaction mixture to cool to approximately 100°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude Benzo[d]thiazole-7-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Reduction of Benzo[d]thiazole-7-carboxylic acid to (Benzo[d]thiazol-7-yl)methanol
This protocol details the reduction of the carboxylic acid to the corresponding primary alcohol.
Materials:
-
Benzo[d]thiazole-7-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., borane-tetrahydrofuran complex)
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuric acid (dilute) or Rochelle's salt solution for quenching
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) (typically 1.5-2 equivalents) in anhydrous THF.
-
Dissolve Benzo[d]thiazole-7-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Alternatively, the reaction can be quenched by the careful addition of ethyl acetate followed by a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting mixture vigorously for 1 hour until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (Benzo[d]thiazol-7-yl)methanol.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Part 4: Visualization of Workflows
General Synthetic Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Baran, P. S. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Benzothiazole. In Wikipedia. [Link]
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
- Okokonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
-
Klára, H., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 7979-7987. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protective Groups [organic-chemistry.org]
Technical Support Center: Degradation of Benzo[d]thiazol-7-ylmethanol in Solution
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals working with Benzo[d]thiazol-7-ylmethanol. Its purpose is to provide a comprehensive technical resource for understanding, troubleshooting, and mitigating its degradation in solution. The stability of this compound is paramount for ensuring experimental reproducibility, accuracy in drug development assays, and maintaining the integrity of stock solutions.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by potential causes and actionable solutions.
Issue 1: Rapid loss of parent compound in my aqueous buffer solution, even during short-term experiments.
-
Potential Cause 1: pH-Mediated Hydrolysis. The benzothiazole moiety, while relatively stable, can be susceptible to hydrolysis, particularly under non-neutral pH conditions. The rate of hydrolysis for some benzothiazole derivatives has been shown to increase in acidic media.[1] Benzothiazolium salts, a related class, are known to decompose rapidly at pH values around 8.[2] Your buffer's pH could be accelerating the breakdown of the molecule.
-
Recommended Solution:
-
Verify and Optimize pH: Measure the pH of your final solution after the addition of this compound. If possible, conduct a small-scale pH stability screen (e.g., pH 4, 7, 9) to determine the optimal pH range for your compound's stability.
-
Prepare Fresh Solutions: For critical experiments, prepare the solution immediately before use to minimize the time the compound is exposed to potentially unfavorable aqueous conditions.
-
Consider Anhydrous Solvents: If your experimental design allows, consider preparing stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) and making final dilutions into the aqueous buffer immediately before the assay. Note that some organic solvents can also react with water-sensitive compounds.[3]
-
-
Potential Cause 2: Unintended Photodegradation. Standard laboratory lighting can be sufficient to induce photodegradation in sensitive compounds. Benzothiazole derivatives are known to degrade under UV irradiation.[4][5]
-
Recommended Solution:
-
Protect from Light: Use amber vials or wrap your containers in aluminum foil.
-
Minimize Light Exposure: Limit the time solutions are exposed to ambient light during preparation and handling.
-
Issue 2: Appearance of multiple unknown peaks in my HPLC/LC-MS chromatogram after sample preparation or storage.
-
Potential Cause: Oxidative and/or Photolytic Degradation. The appearance of new peaks is a classic sign of degradation. Besides hydrolysis, this compound can degrade via oxidation and photolysis.
-
Oxidation: The thiazole ring can undergo oxidative ring-opening, potentially leading to acylamidobenzene sulfonate esters or other related species.[6][7] Atmospheric oxygen or trace metal ions in your solvent can catalyze this process, especially when heated.
-
Photodegradation: Exposure to light can generate a variety of photoproducts, including hydroxylated species and ring-cleavage compounds.[5]
-
-
Recommended Solution:
-
Conduct a Forced Degradation Study: Systematically expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[8][9] This will help you identify the retention times of specific degradation products and understand the compound's liabilities. (See Experimental Protocol 1).
-
Use High-Purity Solvents: Ensure your solvents are HPLC-grade or higher to minimize contaminants that could catalyze degradation.
-
De-gas Solvents: For long-term storage or sensitive experiments, sparging solvents with an inert gas like nitrogen or argon can reduce dissolved oxygen and minimize oxidation.
-
Characterize Degradants: Use LC-MS/MS to obtain the mass of the unknown peaks. This information is crucial for proposing structures of the degradation products, which may involve hydroxylation, oxidation of the sulfur atom, or cleavage of the thiazole ring.[10]
-
Issue 3: Poor reproducibility between experiments run on different days.
-
Potential Cause: Inconsistent Storage and Handling of Stock Solutions. The stability of your primary stock solution is critical. Factors like temperature fluctuations, repeated freeze-thaw cycles, and light exposure can cause gradual degradation, leading to a lower effective concentration over time.[11][12][13]
-
Recommended Solution:
-
Standardize Storage Conditions: Store stock solutions in a validated freezer (-20°C or -80°C) and protect them from light.
-
Aliquot Stock Solutions: Prepare single-use aliquots from a freshly made stock solution. This prevents contamination and avoids repeated freeze-thaw cycles that can accelerate degradation.
-
Re-qualify Old Stock: If a stock solution must be used over a long period, periodically re-analyze its concentration and purity against a freshly prepared standard.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
As a Senior Application Scientist, I can confirm that based on the chemistry of the benzothiazole scaffold, three primary degradation pathways should be considered:
-
Hydrolysis: This involves the cleavage of chemical bonds by water. For the benzothiazole ring, this could be initiated by protonation or nucleophilic attack, potentially leading to ring-opening. The rate is often pH-dependent.[1][2]
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation. Furthermore, the entire ring system can undergo oxidative cleavage, especially in the presence of strong oxidants or radical initiators.[6][7][10] The benzylic alcohol moiety could also be oxidized to an aldehyde or carboxylic acid.
-
Photodegradation: Absorption of UV or even high-intensity visible light can excite the molecule, leading to bond cleavage and the formation of radical species. This can result in complex mixtures of degradation products, including hydroxylated derivatives.[4][5]
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stressing: Aliquot the stock solution into separate, clearly labeled vials for each stress condition (acid, base, oxidation, thermal, photolytic) and an unstressed control. Apply the stress conditions as detailed in the table above.
-
Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 8, 24 hours) to track the degradation kinetics.
-
Neutralization: Before analysis, neutralize the acid- and base-stressed samples to an appropriate pH to halt the reaction and prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including the control, using a suitable HPLC-UV/PDA method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and the relative retention times of any new peaks. Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants.
-
Characterization: Analyze samples showing significant degradation by LC-MS to determine the molecular weights of the degradation products.
Protocol 2: General-Purpose HPLC-UV Analytical Method
This protocol provides a starting point for developing a stability-indicating method.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm, or PDA scan from 200-400 nm.
Rationale: A C18 column is a good starting point for moderately polar compounds. The gradient elution ensures that both the parent compound and potentially more polar or less polar degradation products are eluted and resolved. Using a photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis, which is a key requirement for a stability-indicating method. [8]
References
- Hydrolysis study: Synthesis of novel styrenic Schiff bases derived
- Benzothiazole compounds XXX.
- Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. (2006).
- Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation. (2018). Royal Society Open Science.
- Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). Canadian Journal of Chemistry.
- Oxidative ring-opening of benzothiazole derivatives. (2019).
- Experimental and Theoretical Investigation of Benzothiazole Oxidation by OH in Air and the Role of O2. RSC Publishing.
- Top 5 Factors Affecting Chemical Stability. (2023). LinkedIn.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology.
- Review on development of forced degradation studies and its approaches on stability indicating method.
- A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. (2019). Journal of Pharmaceutical Science and Bioscientific Research.
- 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). Asian Journal of Research in Pharmaceutical Science.
- Impact of Temperature Exposure on Stability of Drugs in a Real-World Out-of-Hospital Setting. (2013).
Sources
- 1. Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole - Arabian Journal of Chemistry [arabjchem.org]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. jidps.com [jidps.com]
- 9. biomedres.us [biomedres.us]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Benzo[d]thiazol-7-ylmethanol
This technical guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into the crystallization of Benzo[d]thiazol-7-ylmethanol. Crystallization is a critical purification step that significantly impacts the purity, yield, and downstream processability of this important intermediate.[1] This document offers a structured approach to troubleshooting common issues encountered during its crystallization, grounded in established scientific principles.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound, offering step-by-step solutions and the underlying rationale.
Q1: My this compound is not crystallizing from solution, what should I do?
A1: Failure to crystallize is a common issue that can often be resolved by systematically addressing potential causes related to supersaturation and nucleation.
Initial Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The micro-abrasions on the glass surface can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound from a previous successful batch, add a single, small seed crystal to the solution. This provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the solution is too dilute, gently heat it to evaporate a small portion of the solvent. This will increase the concentration of the solute.[1] After evaporation, allow the solution to cool slowly.
-
Cooling: If crystallization does not occur at room temperature, try cooling the solution in an ice bath. Lower temperatures decrease the solubility of the compound, promoting crystallization.
-
Advanced Troubleshooting:
If the initial steps fail, consider the following:
-
Solvent System Re-evaluation: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] If you are using a single solvent system, consider a mixed solvent (binary) system. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[3]
-
Complete Solvent Removal and Re-attempt: As a last resort, you can remove the solvent entirely using a rotary evaporator to recover the crude solid. This allows you to start the crystallization process again with a different solvent system.[1]
Q2: My this compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute, or the presence of significant impurities that depress the melting point.
Immediate Actions:
-
Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation.[1]
-
Slow Cooling: Allow the solution to cool much more slowly. Rapid cooling can favor oil formation. You can insulate the flask to slow down the cooling rate.
Systematic Solutions:
-
Solvent Selection: The solubility profile of your compound in the chosen solvent might be too steep. Consider a solvent in which the compound is less soluble at higher temperatures.
-
Impurity Removal: Oiling out can be a sign of significant impurities. Consider a pre-purification step. If the solution is colored, adding a small amount of activated charcoal to the hot solution (before filtration) can help remove colored impurities.[2]
-
Lower Crystallization Temperature: Try to induce crystallization at a lower temperature. After re-dissolving the oil in more solvent, cool the solution to room temperature and then place it in a refrigerator or freezer.
Q3: The crystals of this compound that formed are very small, like a powder, or are forming too quickly. What does this indicate and how can I improve the crystal quality?
A3: The rapid formation of small crystals, often appearing as a powder, suggests that the solution is too supersaturated, leading to rapid nucleation rather than controlled crystal growth. This can trap impurities within the crystal lattice.
Strategies for Larger Crystals:
-
Reduce Supersaturation: Re-heat the solution to dissolve the fine crystals and add a small amount of additional hot solvent.[1] This will decrease the level of supersaturation and allow for a slower, more controlled crystallization process.
-
Control the Cooling Rate: Slow cooling is paramount for growing larger, purer crystals.[4]
-
Allow the flask to cool to room temperature on the benchtop, undisturbed.
-
Insulate the flask with a cloth or by placing it in a beaker of warm water to slow the cooling process further.
-
Avoid placing the hot solution directly into an ice bath.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the crystallization of this compound.
Q1: What are some good starting solvents for the crystallization of this compound?
A1: While the optimal solvent must be determined experimentally, for benzothiazole derivatives, which are generally aromatic and contain a heteroaromatic system, a good starting point would be polar protic or aprotic solvents. Based on the general solubility of benzothiazoles, consider the following:[5]
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol | Often provide good solubility at elevated temperatures and reduced solubility upon cooling. |
| Ketones | Acetone | A good polar aprotic solvent that can be effective. |
| Esters | Ethyl Acetate | A moderately polar solvent that is a good choice for many organic compounds. |
| Aromatic | Toluene | Can be effective, especially if the compound has significant aromatic character. |
| Highly Polar | Dimethyl Sulfoxide (DMSO) | Benzothiazoles are often soluble in DMSO.[5] Due to its high boiling point, it is often used in mixed solvent systems or for slow evaporation techniques. |
It is highly recommended to perform a small-scale solvent screen to determine the ideal solvent or solvent mixture for your specific sample.
Q2: What are the likely impurities in my this compound sample?
A2: The impurities will largely depend on the synthetic route used. Common synthesis of benzothiazoles involves the condensation of 2-aminothiophenol with a carbonyl compound.[6][7][8] Potential impurities could include:
-
Unreacted Starting Materials: Residual 2-aminothiophenol or the corresponding aldehyde/carboxylic acid.
-
Oxidation Byproducts: 2-Aminothiophenol is susceptible to oxidation, which can form a disulfide byproduct.[6]
-
Side-Reaction Products: Self-condensation of the aldehyde starting material can occur.[6]
Understanding the potential impurities can help in selecting an appropriate purification strategy, as their solubility characteristics may differ from the desired product.
Q3: How can I improve the yield of my crystallization?
A3: A low yield can be due to several factors. Here are some ways to improve it:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the solid. Any excess solvent will retain more of your product in the solution upon cooling.[1]
-
Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out.
-
Second Crop of Crystals: After filtering the initial crystals, the remaining solution (mother liquor) can sometimes be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[2]
Experimental Workflow & Visualization
Decision Tree for Solvent Selection
The following diagram illustrates a systematic approach to selecting an appropriate solvent system for the crystallization of this compound.
Sources
"unexpected side reactions in Benzo[d]thiazol-7-ylmethanol synthesis"
Introduction
Welcome to the technical support guide for the synthesis of Benzo[d]thiazol-7-ylmethanol. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel therapeutic agents and functional materials.[1][2] However, its synthesis is not without challenges. Researchers frequently encounter unexpected side reactions, low yields, and purification difficulties.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common issues, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.
Anticipated Synthetic Workflow
While various synthetic routes to the benzothiazole core exist, a common and logical pathway to this compound involves a two-step process: the formation of the precursor aldehyde, Benzo[d]thiazole-7-carbaldehyde, followed by its selective reduction. Understanding this workflow is critical for diagnosing issues at each stage.
Caption: Proposed two-step synthetic pathway to this compound.
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific experimental issues. Each question represents a common problem encountered in the lab.
Q1: My initial reaction to form the benzothiazole ring has a very low yield and multiple spots on TLC. What's going wrong?
This is a frequent issue, often stemming from the stability of the starting materials or incomplete reaction.
Possible Cause A: Degradation of 2-Aminothiophenol The 2-aminothiophenol starting material is highly susceptible to oxidative dimerization, forming a disulfide byproduct.[3] This is especially true if the reaction is run in the presence of air or certain oxidants for extended periods.
-
Expert Recommendation: Handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[3] Use freshly opened or purified starting material. If you suspect dimerization, the disulfide can sometimes be reduced back to the thiol in situ, but it is preferable to prevent its formation.
Possible Cause B: Incomplete Cyclization The reaction between a 2-aminothiophenol and an aldehyde (or its equivalent) proceeds through a Schiff base (or thiazoline) intermediate. Incomplete cyclization can leave this intermediate as a major impurity.[3]
-
Expert Recommendation:
-
Catalyst Choice: The choice of catalyst is crucial for promoting efficient cyclization. Mild Lewis acids or certain oxidizing agents can facilitate the final aromatization step.[4][5]
-
Temperature Control: Suboptimal temperature can either stall the reaction or promote side product formation. If the yield is low at room temperature, try gradually increasing the heat while monitoring via Thin-Layer Chromatography (TLC).[3] Conversely, if many side products are observed at reflux, lowering the temperature may be beneficial.[3]
-
Reaction Monitoring: Use TLC to track the consumption of starting materials and the appearance of the product and intermediates.[3] This provides real-time feedback on whether the reaction is progressing as expected.
-
Sources
- 1. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Benzo[d]thiazol-7-ylmethanol Stability
Welcome to the technical support center for Benzo[d]thiazol-7-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the oxidation of the benzylic alcohol (hydroxymethyl group) at the 7-position. This functional group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde (Benzo[d]thiazole-7-carbaldehyde) and further to the carboxylic acid (Benzo[d]thiazole-7-carboxylic acid). This degradation can be influenced by factors such as exposure to air (oxygen), light, elevated temperatures, and the presence of oxidizing agents.[1][2][3][4][5][6]
Q2: How can I detect degradation of my this compound sample?
A2: Degradation can be detected and monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9][10][11] A suitable HPLC method will be able to separate the parent compound, this compound, from its potential degradation products. The appearance of new peaks corresponding to the aldehyde and carboxylic acid derivatives, with a concurrent decrease in the peak area of the parent compound, is a clear indicator of degradation.
Q3: Is this compound sensitive to pH?
Q4: Can I store solutions of this compound?
A4: Storing solutions of this compound for extended periods is not recommended without proper stability data. If storage in solution is necessary, it should be done at low temperatures (e.g., -20°C or -80°C), protected from light, and in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The choice of solvent can also impact stability; aprotic solvents may be preferable to protic solvents under certain conditions.
Troubleshooting Guides
Issue 1: My compound shows signs of degradation upon receipt or after short-term storage.
Question: I have just received my vial of this compound, and upon analysis, I see impurity peaks that I suspect are oxidation products. What could be the cause and how can I prevent this?
Answer:
-
Potential Cause: Exposure to oxygen and/or light during shipping or storage is the most likely culprit. The benzylic alcohol is prone to oxidation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound was shipped and stored according to the supplier's recommendations, which should typically include storage in a cool, dark, and dry place.
-
Inert Atmosphere: Upon receipt, if the compound is not already under an inert atmosphere, it is best practice to flush the vial with argon or nitrogen before sealing for storage.
-
Aliquotting: To prevent repeated exposure of the bulk material to air and moisture, it is advisable to aliquot the compound into smaller, single-use vials.
-
Re-analysis: If you have access to techniques like Mass Spectrometry (MS), you can confirm the identity of the impurity peaks by comparing their mass-to-charge ratio with the expected masses of the aldehyde and carboxylic acid derivatives.
-
Issue 2: My compound degrades during my experimental workup.
Question: I am performing a reaction with this compound, and I am observing significant degradation of my starting material during the workup procedure. What steps can I take to minimize this?
Answer:
-
Potential Causes:
-
Exposure to oxidizing reagents or conditions.
-
Prolonged exposure to air during extraction or purification.
-
High temperatures during solvent evaporation.
-
Incompatible pH during aqueous workup.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for workup-related degradation.
-
Detailed Steps:
-
Reagent Compatibility: Carefully review all reagents in your reaction and workup. Avoid strong oxidizing agents if possible. If their use is unavoidable, consider cooling the reaction and minimizing reaction time.
-
Inert Atmosphere: Perform extractions and other manipulations under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Temperature Control: When removing solvent, use a rotary evaporator at the lowest practical temperature and pressure. Avoid prolonged heating.
-
pH Control: During aqueous extractions, ensure the pH is maintained in a neutral or mildly acidic range, unless your experimental protocol requires otherwise. Buffer the aqueous phase if necessary.
-
Antioxidant Addition: Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to your organic solvents during workup to scavenge free radicals that may initiate oxidation.[12]
-
Protocols for Enhancing Stability
Protocol 1: Forced Degradation Study
This protocol allows you to understand the degradation profile of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Objective: To identify the degradation products and pathways of this compound.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
UV-Vis spectrophotometer or photostability chamber
-
Calibrated HPLC system with UV detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples by a developed HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation in each condition.
-
Data Summary Table:
| Stress Condition | Duration | Temperature | % Degradation of Parent | Major Degradation Products |
| 0.1 M HCl | 24h | 60°C | [Enter Data] | [Identify Peaks] |
| 0.1 M NaOH | 24h | RT | [Enter Data] | [Identify Peaks] |
| 3% H₂O₂ | 24h | RT | [Enter Data] | Benzo[d]thiazole-7-carbaldehyde, Benzo[d]thiazole-7-carboxylic acid |
| Solid State Heat | 48h | 80°C | [Enter Data] | [Identify Peaks] |
| UV/Vis Light | 48h | RT | [Enter Data] | [Identify Peaks] |
Protocol 2: Protection of the Hydroxymethyl Group as a Silyl Ether
If the inherent instability of the hydroxymethyl group is problematic for your synthetic route, a protecting group strategy is recommended. Silyl ethers are a common choice due to their ease of installation and removal under specific conditions.[13][14][15][16]
Objective: To protect the hydroxymethyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Methodology:
-
Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TBDMSCl (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection: The TBDMS group can be readily removed using a fluoride source such as tetra-n-butylammonium fluoride (TBAF) in THF, or with acidic conditions that are milder than those required to cleave more robust protecting groups.
Workflow Diagram:
Caption: Workflow for protection, synthesis, and deprotection.
References
- Zhu, Y., et al. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1677-1683.
- National Center for Biotechnology Information (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. PubMed.
- PubMed (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
- MDPI (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Molecules, 29(1), 123.
- R Discovery (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
- National Center for Biotechnology Information (2012).
- TCI Chemicals (2023). Protecting Agents.
- National Center for Biotechnology Information (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. PubMed.
- Wikipedia (2023). Protecting group.
- Royal Society of Chemistry (1998). Protecting groups. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry, 94, 223-246.
- Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis.
- ScienceDirect (2015). Degradation of benzothiazole in electro-assisted microbial reactor.
- Science.gov (2012). stability-indicating rp-hplc method: Topics by Science.gov.
- University of Minnesota (1998).
- National Center for Biotechnology Information (2022). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 126(35), 6064-6076.
- National Center for Biotechnology Information (2021). UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. Science of The Total Environment, 760, 144304.
- ResearchGate (2024).
- ResearchGate (2020).
- MDPI (2021). Chemistry of 2-(2′-Aminophenyl)
- LCGC International (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ResearchGate (2002).
- International Research Journal of Pharmacy and Medical Sciences (2025).
- ResearchGate (2017). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes.
- National Center for Biotechnology Information (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8853.
- DovePress (2024).
- ResearchGate (2019).
- SCIRP (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.
- National Center for Biotechnology Information (2014). ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. Protein Science, 23(5), 625-635.
- IJTSRD (2021). Stability Indicating HPLC Method Development – A Review.
- National Center for Biotechnology Information (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(15), 43534-43546.
- National Center for Biotechnology Information (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. Journal of the American Chemical Society, 145(34), 18886-18894.
- MDPI (2020). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.
- National Center for Biotechnology Information (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1111-1121.
- ResearchGate (2019).
- National Center for Biotechnology Information (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 403.
- Open Library Publishing Platform (2023). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
- Royal Society of Chemistry (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
- MDPI (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina.
- ManTech Publications (2023). Chemical Stability of Drug Substances: Strategies in Formulation Development.
- WuXi AppTec (2023). Metabolic Stability in Drug Development: 5 Assays.
Sources
- 1. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]
- 2. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. irjpms.com [irjpms.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. agroipm.cn [agroipm.cn]
- 16. chem.libretexts.org [chem.libretexts.org]
"avoiding impurities in the synthesis of Benzo[d]thiazol-7-ylmethanol"
Welcome to the technical support center for the synthesis of Benzo[d]thiazol-7-ylmethanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Purity is paramount, as trace impurities can significantly impact downstream applications, from biological screening to API performance. This document provides in-depth, experience-driven answers to common challenges encountered during the synthesis, focusing on impurity prevention and remediation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most reliable and common synthetic route to high-purity this compound?
The most direct and widely applicable method for synthesizing this compound is the chemoselective reduction of its corresponding aldehyde, Benzo[d]thiazole-7-carbaldehyde. This precursor, while not as common as 2-substituted benzothiazoles, serves as a key intermediate.[1][2]
The reduction of an aldehyde to a primary alcohol is a foundational transformation in organic synthesis. For this specific substrate, the primary challenge lies in achieving complete conversion while preserving the sensitive benzothiazole ring system.
Expert Insight: Why start from the aldehyde? This route is preferred due to the mild conditions required for the reduction. Alternative routes, such as the reduction of a corresponding carboxylic acid or ester, necessitate harsher reducing agents (e.g., LiAlH₄) which can lead to undesirable side reactions with the heteroaromatic ring. The aldehyde-to-alcohol pathway offers a cleaner, more controlled, and higher-yielding approach.
Q2: Which reducing agent should I choose? What are the potential pitfalls of each?
The choice of reducing agent is critical for minimizing impurities. The goal is to select an agent with sufficient reactivity to reduce the aldehyde but not so powerful that it affects the benzothiazole core or other functional groups.
| Reducing Agent | Recommended Solvent(s) | Key Advantages | Potential Impurities & Pitfalls |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Highly Recommended. Excellent chemoselectivity for aldehydes/ketones[3][4]; safer handling; tolerant of many functional groups; cost-effective. | Incomplete Reaction: May require stoichiometric excess or longer reaction times. Borate Esters: Requires careful acidic workup for complete hydrolysis. |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Not Recommended. Very powerful; will reduce aldehydes quickly. | Low Chemoselectivity: Can potentially reduce the thiazole ring. Extreme Reactivity: Highly pyrophoric; reacts violently with protic solvents (like alcohols and water). Requires stringent anhydrous conditions and careful quenching. |
Causality Explained: Sodium borohydride is the superior choice because its reactivity is moderated, allowing it to selectively target the aldehyde carbonyl group. The benzothiazole ring is relatively electron-rich and generally stable to NaBH₄.[5][6] In contrast, LiAlH₄ is a much harder nucleophile and a less discriminate reducing agent, posing a risk of unwanted side reactions.
Q3: I've run the reduction with NaBH₄, but my TLC and NMR show multiple spots. What are the most likely impurities and where do they come from?
Impurities in this synthesis almost always trace back to one of four sources: incomplete reaction, improper workup, starting material degradation, or side reactions. Below is a flowchart illustrating the genesis of common impurities.
Caption: Formation pathways of primary impurities during synthesis.
-
Impurity A: Unreacted Benzo[d]thiazole-7-carbaldehyde
-
Cause: This is the most common impurity and results from an incomplete reaction. Reasons include insufficient reducing agent, low reaction temperature, or too short a reaction time.
-
Identification: On TLC, it will appear as a less polar spot than the alcohol product. In ¹H NMR, the characteristic aldehyde proton signal (~9-10 ppm) will be visible.
-
-
Impurity B: Benzo[d]thiazole-7-carboxylic acid
-
Cause: This impurity can arise from two sources: (1) The starting aldehyde may have already partially oxidized to the carboxylic acid upon storage. (2) The final alcohol product can slowly oxidize back to the carboxylic acid if exposed to air over long periods, especially if residual base is present.
-
Identification: This is a highly polar compound and may streak or remain at the baseline on TLC. It is best identified by LC-MS or by extracting the product mixture with a mild aqueous base (e.g., NaHCO₃), acidifying the aqueous layer, and re-extracting to isolate the acidic impurity for NMR analysis.
-
-
Impurity C: Borate Esters
-
Cause: The mechanism of NaBH₄ reduction involves the formation of an alkoxyborate intermediate. If the acidic workup is insufficient (e.g., not acidic enough or not stirred long enough), these boron-complexed species can persist.[7]
-
Identification: These are often difficult to spot on TLC. In ¹H NMR, their presence can lead to significant broadening of the alcohol proton and the adjacent methylene (-CH₂OH) protons.
-
Q4: How can I troubleshoot my reaction if I detect these impurities?
A systematic approach is key to improving product purity. Use the following guide to diagnose and solve common issues.
Caption: Troubleshooting workflow for impurity remediation.
Q5: What are the best practices for purification of this compound?
Even a well-run reaction will require purification to remove trace impurities and residual reagents. Flash column chromatography is the most effective method.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh) is sufficient.
-
Mobile Phase (Eluent): The polarity of the alcohol product is intermediate. A gradient elution is recommended. Start with a non-polar solvent system and gradually increase polarity.
-
Starting Eluent: 10-20% Ethyl Acetate in Hexanes (or Heptane). This will elute any very non-polar impurities first.
-
Product Elution: The product will likely elute at around 30-50% Ethyl Acetate in Hexanes. The exact ratio should be determined by TLC beforehand.
-
TLC Visualization: Use a UV lamp (254 nm) for visualization, as the benzothiazole ring is a strong chromophore.
-
-
| TLC Solvent System (EtOAc/Hex) | Compound Type | Expected Rf Value |
| 20% | Unreacted Aldehyde | ~0.4 - 0.5 |
| 40% | Product Alcohol | ~0.3 - 0.4 |
| 40% | Carboxylic Acid | ~0.0 (Baseline) |
-
Recrystallization:
-
If the purified alcohol is a solid, recrystallization can be an excellent final polishing step.
-
A suitable solvent system would be a binary mixture where the compound is soluble in one solvent when hot but insoluble when cold, and freely soluble in the other. A good starting point is a mixture like Toluene/Heptane or Ethyl Acetate/Hexanes.
-
Validated Experimental Protocols
Protocol 1: Synthesis via Reduction of Benzo[d]thiazole-7-carbaldehyde
This protocol is designed to maximize yield while minimizing impurity formation.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add Benzo[d]thiazole-7-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous Methanol (approx. 10-15 mL per gram of aldehyde).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon). This is crucial to prevent oxidation of the aldehyde or the final product.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Causality: Cooling is essential to moderate the initial exothermic reaction when NaBH₄ is added, preventing potential side reactions.
-
-
Addition of Reducing Agent: Slowly add Sodium Borohydride (NaBH₄, 1.2 eq) portion-wise over 15-20 minutes. Ensure each portion reacts (effervescence subsides) before adding the next.
-
Causality: A slight excess of NaBH₄ ensures the reaction goes to completion.[4] Slow, portion-wise addition maintains temperature control and prevents runaway reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC every 30-60 minutes until the starting aldehyde spot is no longer visible.
-
Quenching & Workup:
-
Once complete, cool the flask back to 0 °C. Slowly and carefully add 1M Hydrochloric Acid (HCl) dropwise to quench the excess NaBH₄ and hydrolyze the borate ester intermediate.[7] Continue adding until the pH of the solution is ~6-7 (check with pH paper) and effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the product with Ethyl Acetate (3x volumes).
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Protocol 2: Purification via Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product from Protocol 1 in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate. Add a small amount of silica gel ("dry loading") and concentrate on a rotary evaporator until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., 5% Ethyl Acetate in Hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% EtOAc) based on TLC analysis of the fractions.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield pure this compound.
References
-
Wikipedia. (2024). Benzothiazole. Wikimedia Foundation. [Link]
-
Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]
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Validation & Comparative
A Comparative Study of Benzo[d]thiazol-7-ylmethanol and Other Benzothiazoles: A Guide for Researchers
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a wide array of pharmacological activities.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a thiazole ring, is a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[4] Derivatives of benzothiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][4][5] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core, making the exploration of novel substitution patterns a key area of research.[3][6]
This guide provides a comparative analysis focusing on the under-explored compound, Benzo[d]thiazol-7-ylmethanol . Due to the limited availability of experimental data for this specific derivative, we present a prospective analysis. This includes a proposed synthetic pathway and a detailed workflow for its biological evaluation. To provide a framework for comparison, we will examine two well-characterized benzothiazole derivatives with established anticancer and antimicrobial activities: 2-(4-Aminophenyl)benzothiazole and 2-Amino-6-fluorobenzothiazole . Through this comparative lens, we aim to provide researchers with the foundational knowledge and experimental methodologies to explore the potential of novel benzothiazoles like this compound.
Proposed Synthesis and Characterization of this compound
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be devised from commercially available starting materials, leveraging established methods for the formation of the benzothiazole ring system. A common and effective method for constructing the benzothiazole core is the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[2][7]
The proposed synthesis would commence with the reduction of 2-amino-3-mercaptobenzoic acid to yield (2-amino-3-mercaptophenyl)methanol. This intermediate, a substituted 2-aminothiophenol, can then be subjected to a cyclization reaction to form the benzothiazole ring.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Reduction of 2-Amino-3-mercaptobenzoic acid
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-amino-3-mercaptobenzoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-amino-3-mercaptophenyl)methanol.
Step 2: Cyclization to form this compound
-
To the crude (2-amino-3-mercaptophenyl)methanol from the previous step, add an excess of formic acid.
-
Heat the mixture to reflux for several hours, monitoring the formation of the benzothiazole ring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization: The structure of the synthesized this compound should be confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Benzothiazole Derivatives
To contextualize the potential of this compound, we will compare it with two well-studied benzothiazole derivatives.
2-(4-Aminophenyl)benzothiazole
This derivative is a potent and selective antitumor agent, with its activity attributed to the induction of apoptosis in various cancer cell lines.[8]
Synthesis: 2-(4-Aminophenyl)benzothiazole is typically synthesized through the condensation of 2-aminothiophenol with 4-aminobenzoic acid.
Biological Activity:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | Breast (MCF-7) | 0.01-0.1 | [8] |
| Colon (HCT-116) | 0.1-1.0 | [8] | |
| Ovarian (OVCAR-3) | 0.01-0.1 | [8] |
2-Amino-6-fluorobenzothiazole
This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and has shown intrinsic antimicrobial and anthelmintic activities.[9]
Synthesis: A common route involves the treatment of 4-fluoroaniline with potassium thiocyanate and bromine in acetic acid to form the 2-amino-6-fluorobenzothiazole ring.
Biological Activity:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 2-Amino-6-fluorobenzothiazole derivatives | Staphylococcus aureus | 12.5 - 50 | [9] |
| Escherichia coli | 25 - 100 | [9] | |
| Candida albicans | 50 - 200 | [9] |
Prospective Biological Evaluation of this compound
Based on the diverse biological activities of the benzothiazole scaffold, a systematic evaluation of this compound for its potential anticancer and antimicrobial properties is warranted.
Caption: Proposed workflow for the biological evaluation of this compound.
Experimental Protocol: In Vitro Anticancer Screening
1. Cell Culture and Compound Treatment:
-
Cell Lines: A panel of human cancer cell lines should be used, for instance, MCF-7 (breast), A549 (lung), and HCT-116 (colon).
-
Culture Conditions: Cells should be maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: A stock solution of this compound (e.g., 10 mM) should be prepared in DMSO and stored at -20°C. Working solutions are prepared by diluting the stock in the culture medium just before use.
2. MTT Assay for Cytotoxicity:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.
3. Apoptosis Assay by Flow Cytometry:
-
Treat cells with this compound at concentrations around its IC₅₀ value for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
Experimental Protocol: Antimicrobial Screening
1. Microorganisms and Culture Conditions:
-
Bacterial Strains: Include Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Fungal Strains: Include yeast (e.g., Candida albicans) and mold (e.g., Aspergillus niger).
-
Culture Media: Use Mueller-Hinton Broth/Agar for bacteria and Sabouraud Dextrose Broth/Agar for fungi.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
-
Prepare serial two-fold dilutions of this compound in broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (microbes with a standard antibiotic) and negative (microbes in broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
3. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto fresh agar plates.
-
Incubate the plates under the same conditions as for the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Structure-Activity Relationship (SAR) and Concluding Remarks
The biological activity of benzothiazole derivatives is highly dependent on the substitution pattern on the aromatic ring.[3][6] The introduction of a hydroxymethyl group at the 7-position of the benzothiazole core in this compound introduces a polar, hydrogen-bond donating and accepting moiety. This functional group could potentially interact with different biological targets compared to the amino group in 2-(4-aminophenyl)benzothiazole or the fluoro group in 2-amino-6-fluorobenzothiazole.
The 7-position is less commonly explored for substitution compared to the 2- and 6-positions.[3] Therefore, this compound represents a novel chemical entity with the potential for unique biological activities. The proposed synthetic and screening workflows in this guide provide a robust framework for its investigation.
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A Comparative Analysis: The Potential of Benzo[d]thiazol-7-ylmethanol as an Anticancer Scaffold Against Established Chemotherapeutic Agents
This guide provides a comprehensive comparison between the therapeutic potential of the novel scaffold, Benzo[d]thiazol-7-ylmethanol, and established anticancer agents. Designed for researchers and drug development professionals, this document delves into the mechanistic underpinnings, comparative efficacy, and the standard experimental workflows required to validate novel anticancer compounds. We will explore the known activities of the broader benzothiazole class to extrapolate the potential of this compound, juxtaposing it with the well-documented profiles of cornerstone drugs like Doxorubicin and Cisplatin.
Introduction: The Benzothiazole Scaffold in Oncology
In the quest for novel cancer therapeutics, certain chemical structures, known as "privileged scaffolds," consistently appear in a wide range of biologically active compounds. The benzothiazole nucleus is one such scaffold, recognized for its diverse pharmacological activities, including potent anticancer properties.[1] Its derivatives have been extensively studied and have shown efficacy through various mechanisms, such as inducing apoptosis, inhibiting critical cell signaling pathways, and targeting tumor-specific conditions like hypoxia.[1][2]
This guide focuses on this compound, a relatively unexplored member of this family. Due to the limited direct research on this specific isomer, we will leverage data from closely related 2-substituted and other functionalized benzothiazole derivatives to build a comparative hypothesis. This approach allows us to position this compound within the current landscape of oncology and evaluate its potential against two pillars of chemotherapy: Doxorubicin, a topoisomerase inhibitor, and Cisplatin, a DNA alkylating agent.
Section 1: Comparative Profiles of Anticancer Agents
A compound's therapeutic potential is defined by its chemical structure, mechanism of action, and spectrum of activity. Here, we dissect the profiles of our compounds of interest.
The Investigational Scaffold: this compound
-
Chemical Structure: this compound is a simple derivative featuring the core bicyclic benzothiazole ring system with a hydroxymethyl group at the 7-position. This simplicity offers a foundational structure ripe for medicinal chemistry exploration.
-
Hypothesized Mechanism of Action: While direct evidence for this compound is pending, the broader benzothiazole class exhibits a remarkable range of anticancer mechanisms.[1] Studies on derivatives have shown:
-
Induction of Apoptosis: Many benzothiazoles trigger programmed cell death. For instance, the derivative YLT322 induces apoptosis in HepG2 cells through the mitochondrial pathway, involving the activation of caspases-3 and -9 and the release of cytochrome c.[3]
-
NF-κB Pathway Inhibition: Certain derivatives have been shown to suppress the proliferation of hepatocellular carcinoma cells by inhibiting the NF-κB signaling pathway, which is crucial for inflammation and cell survival.[2]
-
Kinase Inhibition: The benzothiazole scaffold is integral to compounds designed to inhibit various protein kinases that are often dysregulated in cancer.[1]
-
DNA Intercalation: Some complex derivatives, such as naphthalimide-benzothiazole hybrids, have demonstrated the ability to intercalate with DNA, disrupting replication and transcription.[4]
-
Established Anticancer Agents
-
Doxorubicin (An Anthracycline Antibiotic):
-
Mechanism of Action: Doxorubicin's primary anticancer effect is the inhibition of topoisomerase II.[5] By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, it prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.[5] It also intercalates into DNA and generates reactive oxygen species (ROS), contributing to its cytotoxicity.[5]
-
-
Cisplatin (A Platinum-Based Agent):
-
Mechanism of Action: Cisplatin is an alkylating-like agent that forms covalent bonds with the N7 reactive centers on purine residues in DNA.[5] This leads to the formation of intrastrand and interstrand cross-links, which bend the DNA, stall replication and transcription, and ultimately trigger apoptosis.[6]
-
Section 2: Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical metric for gauging the potency of a cytotoxic compound. The table below summarizes reported IC50 values for various benzothiazole derivatives against several cancer cell lines, providing a benchmark against which future studies of this compound can be compared.
| Compound/Agent | Cell Line | Cancer Type | Mechanism of Action | Reported IC50 (µM) | Reference |
| Benzothiazole Derivative 1 | HT-29 | Colon Cancer | Not specified | 0.015 | [4] |
| Benzothiazole Derivative 2 | A549 | Lung Cancer | Not specified | 1.53 | [4] |
| Benzothiazole Derivative 3 | MDA-MB-231 | Breast Cancer | Not specified | 0.68 | [4] |
| Benzothiazole Derivative (YLT322) | HepG2 | Liver Cancer | Mitochondrial Apoptosis | ~1.0-2.0 (estimated) | [3] |
| Doxorubicin | MCF-7 | Breast Cancer | Topoisomerase II Inhibitor | ~0.1 - 1.0 | Standard Literature |
| Cisplatin | A549 | Lung Cancer | DNA Cross-linking | ~2.0 - 10.0 | Standard Literature |
Note: The IC50 values for benzothiazole derivatives are from various published sources and represent a range of different chemical structures, not this compound itself.
Section 3: Mechanistic Pathways and Experimental Validation
Understanding how a compound kills cancer cells is paramount. This involves dissecting its impact on cellular signaling pathways and validating the mechanism through a logical sequence of experiments.
Key Signaling Pathways in Cancer Therapy
The diagram below illustrates two common pathways targeted by anticancer agents: the intrinsic (mitochondrial) apoptosis pathway, often engaged by benzothiazole derivatives, and the DNA damage response pathway, the primary target of agents like Doxorubicin and Cisplatin.
Caption: Key anticancer signaling pathways targeted by benzothiazoles and conventional drugs.
A Validated Experimental Workflow
To assess a novel compound like this compound, a multi-step, logical workflow is essential. This ensures that each result informs the next experimental choice, creating a self-validating system.
Caption: A logical workflow for the preclinical evaluation of a novel anticancer compound.
Section 4: Key Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are foundational for the in vitro evaluation of anticancer compounds.
Protocol: Cell Viability (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It serves as a primary, high-throughput screening method to determine a compound's cytotoxic dose-response curve and calculate its IC50 value.[7]
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound and control drugs (e.g., Doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Plot absorbance against drug concentration and use non-linear regression to calculate the IC50 value.
Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)
Rationale: This assay definitively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: Many anticancer drugs exert their effects by halting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. This assay quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution within the population.[9]
Methodology:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.[10] Incubate for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[9]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel.[11]
-
Analysis: Use cell cycle analysis software to model the G0/G1, S, and G2/M peaks in the DNA content histogram and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to an untreated control indicates cell cycle arrest.
Conclusion and Future Directions
This guide establishes a framework for evaluating this compound in the context of established anticancer agents. While direct data on this specific molecule is scarce, the extensive research on the broader benzothiazole family provides a strong rationale for its investigation.[2][3][4][12] The diverse mechanisms of action displayed by its chemical relatives—from inducing apoptosis to inhibiting key signaling cascades—suggest that this compound is a promising scaffold for development.
In comparison, established agents like Doxorubicin and Cisplatin have well-defined, potent mechanisms centered on catastrophic DNA damage.[5][6] The key advantage of novel scaffolds like benzothiazoles may lie in their potential for more targeted mechanisms of action, possibly leading to improved selectivity and a better therapeutic window.
The path forward requires the systematic application of the experimental workflows detailed herein. The synthesis of this compound followed by rigorous in vitro screening is the critical next step to determine if this specific compound holds the therapeutic promise suggested by its privileged scaffold.
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A Researcher's Guide to Navigating Cross-Reactivity of Benzo[d]thiazol-7-ylmethanol and Related Scaffolds in Biological Assays
Introduction: The Double-Edged Sword of Privileged Scaffolds
In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple, diverse biological targets. The benzothiazole core is a quintessential example of such a scaffold, forming the basis of compounds with a vast range of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This versatility, however, presents a significant challenge for researchers: the high potential for off-target effects and cross-reactivity in screening assays.
This guide provides an in-depth comparison of the potential cross-reactivity of a representative molecule, Benzo[d]thiazol-7-ylmethanol, in various assay formats. While specific experimental data for this exact isomer is limited, we will leverage extensive knowledge of the benzothiazole class and the well-documented phenomenon of Pan-Assay Interference Compounds (PAINS) to provide a predictive framework and robust experimental protocols for validation.[5][6][7] Understanding and identifying these non-specific interactions early is paramount to avoid the costly pursuit of false-positive "hits" that are merely assay artifacts.[8][9]
The Benzothiazole Moiety: A Profile in Promiscuity
The benzothiazole structure is prevalent in medicinal chemistry, but certain derivatives have been flagged as potential PAINS.[5] PAINS are compounds that appear as hits in numerous high-throughput screens (HTS) due to non-specific interactions with assay components rather than specific, targeted binding to the intended biomolecule.[6] These compounds often contain reactive functional groups or possess physicochemical properties that lead to various forms of assay interference.
This compound , our focus compound, contains the core benzothiazole ring system. The potential for this and related molecules to generate artifacts stems from several underlying chemical mechanisms.
Potential Mechanisms of Assay Interference for Benzothiazole Derivatives:
-
Covalent Reactivity : The electrophilic nature of some benzothiazole derivatives can lead to covalent modification of nucleophilic residues on proteins, particularly cysteine thiols.[5][8] This irreversible binding results in non-specific protein inhibition that is not therapeutically relevant.
-
Chemical Aggregation : At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to a false-positive signal of inhibition. This is a common mechanism for promiscuous inhibitors.[7]
-
Redox Activity : The benzothiazole ring can participate in redox cycling, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide.[7] ROS can directly damage proteins or interfere with assay components, especially those sensitive to oxidative stress.
-
Optical Interference : Many heterocyclic compounds, including benzothiazoles, are fluorescent. This intrinsic property can interfere with fluorescence-based assay readouts, leading to either false positives or false negatives depending on the assay design.[7]
-
Chelation : The nitrogen and sulfur atoms in the thiazole ring can potentially chelate metal ions that may be essential for enzyme function or assay signal generation.
Workflow for Identifying and Mitigating Assay Interference
This diagram illustrates a systematic approach to de-risking hits from primary screens. The goal is to triage compounds based on their potential for non-specific activity before committing significant resources.
Caption: A systematic workflow for triaging screening hits to identify potential assay artifacts.
Comparative Performance in Common Assay Platforms
The potential for this compound to generate misleading data varies significantly with the type of assay employed. Below is a comparative guide based on the known interference mechanisms of related compounds.
| Assay Type | Potential for Cross-Reactivity | Primary Interference Mechanism(s) | Recommended Controls / Alternatives |
| Enzyme Inhibition (Biochemical) | High | Aggregation, Covalent Modification, Redox Activity | Include 0.01% Triton X-100; pre-incubation studies; test in presence of DTT/GSH. |
| Cell Viability (e.g., MTT/MTS) | High | Redox Cycling (interferes with formazan production), Intrinsic Compound Color | Use a non-redox-based endpoint (e.g., CellTiter-Glo® for ATP levels); measure compound absorbance. |
| Fluorescence Polarization (FP) | High | Intrinsic Fluorescence, Light Scattering from Aggregates | Pre-read plates for compound fluorescence; filter samples before reading; use a non-FP format. |
| ELISA / Immunoassays | Moderate | Protein Denaturation by Aggregates, Non-specific Antibody Binding | Perform counter-screens with unrelated antibodies; ensure sufficient blocking agents.[10] |
| High-Content Imaging | Moderate | Autofluorescence, Non-specific Staining | Image cells treated with compound alone (no dyes); use spectrally distinct fluorophores. |
| Surface Plasmon Resonance (SPR) | Low-Moderate | Non-specific Surface Binding, Aggregation | Use reference flow cells; include detergent in running buffer; test for concentration-dependent non-stoichiometric binding. |
Experimental Protocols for Cross-Reactivity Assessment
Trustworthy data is built on self-validating experimental systems. The following protocols are designed to proactively identify and characterize the most common sources of assay interference associated with benzothiazole-like compounds.
Protocol 1: Aggregation-Based Inhibition Counter-Screen
Causality: This assay determines if the observed inhibition is due to the formation of compound aggregates that sequester the target protein. The inclusion of a non-ionic detergent disrupts these aggregates; if the compound's potency is significantly reduced in the presence of the detergent, aggregation is the likely mechanism.
Methodology:
-
Prepare two sets of serial dilutions of this compound.
-
For the primary assay buffer, prepare two versions: one with and one without 0.01% (v/v) Triton X-100.
-
Run the full dose-response enzyme inhibition assay in parallel using both buffer conditions.
-
Add all assay components (buffer, compound, enzyme) and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress on a plate reader.
-
Analysis: Compare the IC50 values obtained under both conditions. A significant rightward shift (>10-fold) in the IC50 curve in the presence of Triton X-100 strongly suggests inhibition by aggregation.
Protocol 2: Thiol Reactivity and Covalent Modification Assessment
Causality: This protocol assesses the potential for the compound to act as an electrophile and covalently modify nucleophilic residues, particularly cysteine, on the target protein. A time-dependent increase in inhibition that is not reversed by dilution indicates potential covalent binding.
Methodology:
-
Time-Dependent Inhibition:
-
Set up multiple identical assay reactions containing the target enzyme and a concentration of this compound at or near its IC50.
-
Pre-incubate the enzyme-inhibitor mixture for varying time points (e.g., 0, 15, 30, 60, 120 minutes) before initiating the reaction with the substrate.
-
Analysis: A progressive decrease in enzyme activity with longer pre-incubation times suggests time-dependent inhibition, a hallmark of covalent modifiers.
-
-
Jump-Dilution Stability:
-
Incubate the enzyme with a high concentration (e.g., 10x IC50) of the compound for 1-2 hours to allow for potential covalent modification.
-
Dilute this mixture 100-fold into a new assay solution, bringing the compound concentration well below its IC50. Immediately initiate the reaction with the substrate.
-
Control: A rapidly reversible inhibitor's activity will be fully restored upon dilution.
-
Analysis: If enzyme activity is not recovered after dilution, it indicates a stable, likely covalent, enzyme-inhibitor complex has formed.
-
Visualizing Thiol Reactivity
The following diagram illustrates the potential mechanism of covalent modification of a protein's cysteine residue by a reactive benzothiazole derivative.
Caption: Mechanism of irreversible inhibition via covalent modification of a cysteine residue.
Protocol 3: Redox Cycle Interference Assay
Causality: This assay detects if the compound is generating hydrogen peroxide (H₂O₂) through redox cycling, which can interfere with many biological assays. The addition of catalase, an enzyme that specifically degrades H₂O₂, will reverse any artifacts caused by its presence.
Methodology:
-
Run the primary assay in parallel under three conditions:
-
Condition A: Standard assay conditions.
-
Condition B: Standard assay conditions + 1 mM Dithiothreitol (DTT), a strong reducing agent.
-
Condition C: Standard assay conditions + 3000 U/mL Catalase.
-
-
Perform a full dose-response curve for this compound under each condition.
-
Analysis:
-
If the compound's IC50 is significantly increased in the presence of DTT, it may be a redox-active compound.
-
If the compound's activity is abolished or significantly reduced in the presence of catalase, its mechanism of action is likely mediated by the production of H₂O₂.
-
Conclusion and Best Practices
The benzothiazole scaffold, as represented by this compound, is a valuable starting point for drug discovery but requires vigilant and rigorous validation. Its potential to act as a Pan-Assay Interference Compound (PAIN) is significant and should be addressed proactively. Researchers working with this class of molecules should not rely on a single assay readout. Instead, a matrix of orthogonal assays and specific counter-screens should be standard practice.
Key Recommendations:
-
Filter Early: Use computational PAINS filters as a first-pass warning system.
-
Validate Orthogonally: Confirm primary hits in a secondary assay that uses a different detection technology.
-
Characterize Mechanism of Interference: Routinely perform counter-screens for aggregation, redox activity, and covalent modification for any promiscuous-acting hits.
-
Mind the Controls: Always include appropriate controls, such as detergents or antioxidants, when suspicious activity is observed.
By integrating these principles and protocols into the screening cascade, researchers can enhance the reliability of their data, focus resources on genuinely promising candidates, and avoid the pitfalls of assay artifacts.
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A Senior Application Scientist's Guide to Comparing the Efficacy of Benzo[d]thiazol-7-ylmethanol Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomerism in a Privileged Scaffold
The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This heterocyclic scaffold is the foundation for compounds exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6] The therapeutic efficacy of any benzothiazole derivative is exquisitely dependent on the nature and, critically, the spatial orientation of its substituents.[3]
The introduction of a chiral center, as in Benzo[d]thiazol-7-ylmethanol, gives rise to stereoisomers (enantiomers). It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicological profiles.[7][8] This disparity arises from the three-dimensional nature of biological targets like enzymes and receptors, which selectively interact with one isomer over the other.
Part 1: Foundational Workflow - Synthesis, Separation, and Characterization
The first principle of any comparative study is to ensure the purity and confirmed identity of the compounds being tested. The journey begins with chemical synthesis and meticulous analytical verification.
Proposed Synthesis and Isomer Separation
A common and effective method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol derivative with an appropriate aldehyde or carboxylic acid.[9][10][11][12] For this compound, a plausible route involves the reaction of 2-amino-thiophenol--methanol with a suitable cyclizing agent.
If this synthesis yields a racemic mixture (an equal mix of both enantiomers), their separation is paramount. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is the industry-standard technique for resolving enantiomers. The separated isomers must then be rigorously characterized to confirm their structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][13]
The overall foundational workflow can be visualized as follows:
Caption: Foundational workflow for synthesis and quality control.
Part 2: A Phased Approach to Efficacy Comparison
A logical, phased experimental plan is crucial for efficiently comparing isomeric efficacy. The process should move from broad cytotoxicity screening to specific, target-oriented assays and finally to deeper mechanistic studies for the more active isomer.
Caption: Phased experimental workflow for efficacy comparison.
Step 1: Foundational Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing therapeutic efficacy, it is essential to determine the inherent toxicity of each isomer against a representative cell line (e.g., a non-cancerous cell line or the parental line for your disease model). This establishes the concentration range for subsequent experiments, ensuring that observed effects are due to specific bioactivity and not general toxicity. The IC50 (half-maximal inhibitory concentration) value derived from this assay is a critical parameter.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed human cells (e.g., HEK293 or A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7][14]
-
Compound Treatment: Prepare serial dilutions of Isomer A and Isomer B in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Step 2: Comparative Efficacy Screening
Based on the known activities of the benzothiazole class, parallel screening of the isomers across several therapeutic areas is a prudent strategy.
A. Anticancer Proliferation Assay
Context: Many benzothiazole derivatives have demonstrated potent anticancer activity.[5][15][16] An anti-proliferation assay against a relevant cancer cell line is a primary screen.
Protocol: The MTT assay protocol described above can be directly adapted. The key difference is the use of a cancer cell line (e.g., A549 for lung cancer, SK-MEL-28 for melanoma) and the goal is to determine the EC50 (half-maximal effective concentration) for growth inhibition.
B. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Context: The benzothiazole scaffold is also prevalent in compounds with antibacterial and antifungal properties.[3][17] The MIC assay is the gold standard for quantifying antimicrobial potency.
Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a 2-fold serial dilution of each isomer in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus ATCC 29213) to a final concentration of 5 x 10^5 CFU/mL in each well.[4]
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]
Part 3: Data Presentation and Interpretation
To facilitate a direct and objective comparison, all quantitative data should be summarized in a structured table. This allows for a clear visualization of any stereospecific differences in activity and toxicity.
Table 1: Comparative Efficacy and Cytotoxicity of this compound Isomers
| Assay Type | Target/Cell Line | Parameter | Isomer A (Value ± SD) | Isomer B (Value ± SD) |
| Cytotoxicity | HEK293 | IC50 (µM) | [Insert Data] | [Insert Data] |
| Anticancer | A549 | EC50 (µM) | [Insert Data] | [Insert Data] |
| Antimicrobial | S. aureus | MIC (µg/mL) | [Insert Data] | [Insert Data] |
| Kinase Inhibition | Kinase X | IC50 (nM) | [Insert Data] | [Insert Data] |
A significant difference in the IC50/EC50 or MIC values between isomers (e.g., >10-fold) would strongly suggest stereospecific activity that warrants further mechanistic investigation.
Part 4: Mechanistic Elucidation of the Superior Isomer
If one isomer demonstrates significantly superior efficacy, the next logical step is to investigate its mechanism of action. This phase validates the initial findings and provides critical insights for further drug development.
A. Investigating the Mechanism of Cell Death (Flow Cytometry)
Context: If an isomer shows potent anticancer activity, it is crucial to determine whether it is cytostatic (inhibits growth) or cytotoxic (induces cell death) and by what mechanism. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5]
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat the cancer cells with the active isomer at its EC50 and 2x EC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The different quadrants of the resulting plot will distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
B. Target Pathway Analysis (Western Blot)
Context: Benzothiazoles are known to modulate key signaling pathways involved in cell survival and proliferation, such as the AKT and ERK pathways.[5] Western blotting can be used to measure changes in the phosphorylation status or expression levels of key proteins within these pathways, providing direct evidence of target engagement.
Caption: Hypothetical inhibition of pro-survival signaling pathways.
Protocol: Western Blot for p-AKT/p-ERK
-
Protein Extraction: Treat cells with the active isomer for a short duration (e.g., 1-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST. Probe the membrane overnight with primary antibodies specific for phosphorylated forms of target proteins (e.g., p-AKT, p-ERK) and their total protein counterparts, as well as a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.
Conclusion
The comparison of stereoisomers is not merely an academic exercise; it is a fundamental necessity in modern drug discovery.[18] Differences in the three-dimensional arrangement of atoms can lead to profound differences in biological function. This guide provides a comprehensive and technically grounded framework for the systematic evaluation of this compound isomers. By progressing through a logical sequence of cytotoxicity screening, targeted efficacy assays, and in-depth mechanistic studies, researchers can robustly identify the more potent isomer and elucidate its mechanism of action. This structured approach ensures that resources are focused on the most promising candidate, maximizing the potential for developing a novel and effective therapeutic agent from the versatile benzothiazole scaffold.
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In Vivo Validation of Benzo[d]thiazol-7-ylmethanol: A Comparative Guide to Assessing Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of Benzo[d]thiazol-7-ylmethanol's biological activity, with a primary focus on its potential as an anti-inflammatory agent. The protocols and comparative data presented herein are synthesized from established methodologies for novel compound validation, offering a scientifically robust approach to preclinical assessment.
Introduction: The Therapeutic Potential of Benzothiazole Derivatives
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[1][2][3] The emergence of novel benzothiazole-containing compounds necessitates rigorous in vivo validation to translate promising in vitro findings into potential therapeutic applications. This guide will use the carrageenan-induced paw edema model, a widely accepted and validated method for screening acute anti-inflammatory activity, to detail the in vivo assessment of this compound.[4][5][6]
Proposed Mechanism of Action and Signaling Pathway
While the precise mechanism of this compound is yet to be fully elucidated, many benzothiazole derivatives exert their anti-inflammatory effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly COX-2, and lipoxygenase (LOX).[4][5] Inhibition of these enzymes leads to a reduction in the synthesis of prostaglandins and leukotrienes, potent inflammatory signaling molecules. The proposed signaling pathway for the anti-inflammatory action of this compound is illustrated below.
Caption: General workflow for assessing anticancer efficacy using a xenograft model.
Key Considerations for Anticancer Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are essential to prevent rejection of human tumor xenografts. *[7] Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment Regimen: Dosing frequency and duration will depend on the compound's pharmacokinetic profile.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI). O[7]verall survival and changes in body weight (as an indicator of toxicity) are also critical parameters. *[7] Comparative Agents: A clinically relevant chemotherapeutic agent (e.g., cisplatin, paclitaxel) should be used as a positive control.
Conclusion and Future Directions
The in vivo validation protocols outlined in this guide provide a robust framework for assessing the anti-inflammatory and potential anticancer activities of this compound. A dose-dependent inhibition of carrageenan-induced paw edema would provide strong evidence for its anti-inflammatory properties. Further investigations should focus on elucidating the precise molecular targets, exploring chronic inflammatory models, and conducting comprehensive toxicological studies to establish a complete preclinical profile. The successful translation of novel compounds from the bench to the clinic relies on meticulous and well-designed in vivo studies.
[8]---
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A Researcher's Guide to Achieving Reproducible Synthesis of Benzo[d]thiazol-7-ylmethanol
This guide provides an in-depth technical framework for the synthesis and characterization of Benzo[d]thiazol-7-ylmethanol, a compound of interest within the pharmacologically significant benzothiazole family.[1][2][3] Given the relative novelty of this specific isomer, this document moves beyond a simple recitation of methods. Instead, it offers a prospective analysis, grounded in established principles of organic chemistry, to empower researchers to achieve consistent and reproducible experimental outcomes. We will dissect the causality behind experimental choices, establish self-validating protocols, and compare the proposed synthesis with a well-documented alternative to highlight key challenges and best practices.
Section 1: Proposed Synthetic Pathway and Critical Control Points
The synthesis of substituted benzothiazoles is a well-established field, typically involving the condensation of a 2-aminothiophenol derivative with a carboxylic acid, aldehyde, or other electrophile.[2][4][5] However, the synthesis of a 7-substituted isomer like this compound presents a unique challenge, as it necessitates a starting material with pre-defined regiochemistry. The most logical approach involves the reductive cyclization of a nitrated precursor.
The Proposed Two-Step Synthesis
Our proposed pathway begins with the commercially available 2-Fluoro-3-nitrobenzoic acid. This starting material is strategically chosen for its correctly positioned functional groups, which will ultimately dictate the final substitution pattern of the benzothiazole core. The workflow is visualized in Figure 1.
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Benchmarking a Novel Benzothiazole Candidate Against the Standard of Care for Amyotrophic Lateral Sclerosis
A Senior Application Scientist's Guide to Preclinical Evaluation
Introduction: The Unmet Need in ALS and the Rationale for BTM-X
Amyotrophic Lateral Sclerosis (ALS) is a relentless and fatal neurodegenerative disease marked by the progressive loss of motor neurons in the brain and spinal cord.[1][2] For decades, the therapeutic landscape offered limited hope, with Riluzole, a benzothiazole derivative, being the primary disease-modifying treatment approved.[3][4] Riluzole offers a modest but significant survival benefit, typically extending median survival by two to three months as shown in initial pivotal trials, though some real-world evidence suggests a more substantial benefit of 6 to 19 months.[5][6][7] Its primary mechanism is centered on mitigating glutamate excitotoxicity.[6][8][9]
However, the limited efficacy of Riluzole underscores a critical unmet need for more potent therapeutic agents. The benzothiazole scaffold itself remains a promising starting point for drug development due to its diverse biological activities, including applications in neurodegenerative diseases.[10][11][12] This guide outlines a comprehensive preclinical benchmarking strategy for a hypothetical, next-generation benzothiazole derivative, herein named Benzo[d]thiazol-7-ylmethanol-X (BTM-X). BTM-X is conceptualized as a multi-target agent designed to not only address excitotoxicity but also to tackle the intertwined pathways of oxidative stress and neuroinflammation, which are crucial to ALS pathology.[13] This document provides a framework for its rigorous comparison against the standard of care, Riluzole.
Part 1: Comparative Mechanism of Action
A successful next-generation therapeutic for ALS must offer a significant mechanistic advantage over the current standard of care. This section dissects the known mechanisms of Riluzole and contrasts them with the proposed multi-modal action of BTM-X.
Riluzole: The Glutamate Modulator
Riluzole's neuroprotective effects are primarily attributed to its influence on the glutamatergic system.[8][14] It works by:
-
Inhibiting Presynaptic Glutamate Release: Riluzole blocks voltage-gated sodium channels on nerve terminals, which reduces neuronal hyperexcitability and subsequent glutamate release.[8][14]
-
Blocking Postsynaptic Glutamate Receptors: It can non-competitively block N-methyl-D-aspartate (NMDA) and kainate receptors, preventing the excessive calcium influx that leads to neuronal cell death.[8][15]
-
Enhancing Glutamate Uptake: Some evidence suggests Riluzole may also stimulate the uptake of glutamate by glial and neuronal transporters.[6]
While effective in reducing excitotoxicity, this focused mechanism does not directly address other key pathological drivers of ALS, such as protein aggregation, oxidative stress, and neuroinflammation.[13]
BTM-X: A Proposed Multi-Target Approach
BTM-X is designed as a multi-target-directed ligand (MTDL), a strategy gaining traction for complex multifactorial diseases like ALS.[11][16] It is hypothesized to retain the anti-glutamatergic properties of Riluzole while incorporating two additional critical functions:
-
Potent Antioxidant Activity: The BTM-X structure incorporates a novel moiety designed to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant pathways (e.g., Nrf2). This is critical, as mutations in the SOD1 gene, a key enzyme in oxidative stress response, are linked to familial ALS.[13][17]
-
Neuroinflammatory Modulation: BTM-X is engineered to suppress pro-inflammatory cytokine release from activated microglia and astrocytes, key components of neuroinflammation in the CNS.[18]
This tripartite mechanism offers a more holistic approach to neuroprotection, aiming to shield motor neurons from a broader range of pathological insults.
Caption: Comparative signaling pathways of Riluzole and the proposed BTM-X.
Part 2: Head-to-Head In Vitro Benchmarking
The initial comparison of BTM-X and Riluzole must be conducted in controlled in vitro systems to quantify differences in potency and efficacy across key mechanistic pathways.
Experimental Design: Cellular Models
A robust in vitro screening pipeline will utilize multiple cell models to assess neuroprotective potential.[19]
-
Primary Motor Neurons: Cultures derived from rodent spinal cords provide a physiologically relevant model for assessing direct neuroprotection.
-
SH-SY5Y Neuroblastoma Cells: A human-derived cell line that can be differentiated into a neuronal phenotype, useful for higher-throughput screening of toxicity and protection against insults like glutamate or ROS-inducing agents.[20]
-
Co-cultures: Systems combining motor neurons with glial cells (astrocytes and microglia) are essential for evaluating anti-inflammatory effects and the impact on glial glutamate transport.
Key Assays and Expected Outcomes
The following table summarizes the core in vitro assays for benchmarking BTM-X against Riluzole.
| Assay Category | Specific Assay | Purpose | Endpoint Measured | Hypothetical BTM-X Advantage |
| Neuroprotection | Glutamate-Induced Excitotoxicity | To assess protection against glutamate-mediated cell death. | Cell Viability (MTT/LDH assay) | Superior EC50 value due to dual action. |
| Oxidative Stress Assay | To measure protection against ROS-induced damage (e.g., using H₂O₂). | Intracellular ROS levels, Cell Viability | Significant protection where Riluzole shows little effect. | |
| Mechanism of Action | Patch-Clamp Electrophysiology | To quantify inhibition of voltage-gated sodium channels. | Ionic current amplitude | Similar or moderately improved IC50 compared to Riluzole. |
| Pro-inflammatory Cytokine Assay | To measure suppression of inflammatory response in microglia (e.g., stimulated with LPS). | Levels of TNF-α, IL-1β (ELISA) | Potent suppression of cytokines; Riluzole has no effect. | |
| Safety Profile | High-Content Neurite Outgrowth Assay | To assess potential neurotoxicity by measuring neurite length and branching.[21][22] | Neurite length, branch points | No negative impact on neurite health at therapeutic concentrations. |
| Hepatocyte Viability Assay | To screen for potential liver toxicity, a known side effect of Riluzole. | Cell Viability in primary hepatocytes | Higher therapeutic index; less toxicity at equivalent doses. |
Protocol Spotlight: Glutamate-Induced Excitotoxicity Assay
This protocol details a standard method for comparing the neuroprotective efficacy of BTM-X and Riluzole.
Objective: To determine and compare the effective concentration (EC50) of BTM-X and Riluzole in protecting differentiated SH-SY5Y cells from glutamate-induced cell death.
Materials:
-
Differentiated SH-SY5Y cells cultured in 96-well plates
-
BTM-X and Riluzole (stock solutions in DMSO)
-
Glutamate solution (100 mM stock)
-
Neurobasal medium
-
MTT reagent (5 mg/mL)
-
DMSO
Procedure:
-
Cell Plating: Seed differentiated SH-SY5Y cells at a density of 2 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of BTM-X and Riluzole in Neurobasal medium. Remove old medium from cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 2 hours at 37°C.
-
Glutamate Challenge: Add 10 µL of glutamate solution to achieve a final concentration of 10 mM to all wells except the vehicle control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the EC50 value for each compound.
Part 3: In Vivo Benchmarking in a Translational ALS Model
While in vitro data provides mechanistic insight, in vivo testing is the critical step for evaluating therapeutic potential in a complex biological system. The SOD1-G93A transgenic mouse is the most widely used and well-characterized animal model for ALS research and is suitable for this purpose.[13][23][24]
Experimental Design: SOD1-G93A Mouse Study
Objective: To compare the effects of BTM-X and Riluzole on disease progression, motor function, and survival in the SOD1-G93A mouse model.[25]
Study Groups:
-
Vehicle Control (n=20)
-
Riluzole (Standard Dose, n=20)
-
BTM-X (Low Dose, n=20)
-
BTM-X (High Dose, n=20)
Dosing: Treatment will begin at a pre-symptomatic age (e.g., 60 days) and continue until the experimental endpoint. Administration will be via oral gavage or in medicated feed.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzo[d]thiazol-7-ylmethanol
Welcome to your definitive resource for the safe and compliant disposal of Benzo[d]thiazol-7-ylmethanol. In the fast-paced world of research and drug development, the integrity of our work extends beyond groundbreaking discoveries to encompass the responsible management of all laboratory materials. This guide is designed to provide you, our valued researchers, scientists, and drug development professionals, with a clear, step-by-step protocol for the proper disposal of this compound, ensuring the safety of your team and the protection of our environment.
The procedures outlined herein are grounded in established safety protocols for structurally similar hazardous compounds and align with general principles of hazardous waste management. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of benzothiazole derivatives.[1] It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1]
Hazard Assessment and Initial Precautions
This compound, as a benzothiazole derivative, should be treated as a hazardous chemical. Benzothiazoles are a class of heterocyclic aromatic compounds used in various industrial applications and are known to have potential environmental and health impacts.[2] Studies have shown that benzothiazole and its derivatives can be dermal sensitizers, respiratory tract irritants, and may have other toxic effects.[3] Therefore, meticulous handling and disposal are paramount.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent exposure to liquid splashes, mists, or dust.[4] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, PVC).[1][4] | To protect against skin contact. Gloves should be inspected before use and changed immediately after contamination.[1][4] |
| Body Protection | A lab coat or other protective clothing. | To prevent skin contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling fine powders or creating aerosols. | To prevent inhalation of harmful dust, fumes, or vapors.[4] |
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance.
Step 1: Waste Identification and Segregation
First, a "waste determination" must be performed to confirm if a waste is regulated under the Resource Conservation and Recovery Act (RCRA).[5] Based on the properties of related compounds, this compound waste is considered a non-halogenated organic hazardous waste.[6]
-
Action: Segregate all waste containing this compound from other waste streams. This includes:
Step 2: Waste Collection and Container Management
Proper containment is critical to prevent leaks and spills.
-
Action:
-
Collect waste in a designated, compatible hazardous waste container.[5] The container should be made of a material that does not react with the chemical, such as high-density polyethylene (HDPE).
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[5]
-
Keep the container tightly sealed except when adding waste.[5]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[8]
-
Step 3: Storage
Waste must be stored safely at the point of generation, known as a Satellite Accumulation Area (SAA), until it is collected for disposal.[9]
-
Action:
Step 4: Final Disposal
The final disposal of hazardous waste must be handled by a licensed waste disposal contractor.[4]
-
Action:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
-
Ensure all required paperwork is completed accurately.
-
The following diagram illustrates the decision-making process for the disposal of this compound.
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Personal protective equipment for handling Benzo[d]thiazol-7-ylmethanol
As a Senior Application Scientist, navigating the complexities of novel chemical compounds is a daily reality. Handling substances like Benzo[d]thiazol-7-ylmethanol, a member of the benzothiazole family, requires a deep understanding of not just the procedures, but the scientific principles that underpin them. This guide is structured to provide you with a comprehensive, field-tested framework for ensuring your safety and the integrity of your research. We will move beyond a simple checklist to build a self-validating system of safety protocols, grounded in authoritative standards.
Proactive Safety: The Hierarchy of Controls
Before a single piece of Personal Protective Equipment (PPE) is selected, we must first consider a broader safety framework. The most effective safety protocols prioritize engineering and administrative controls to minimize hazards at their source. PPE is the final, critical barrier between you and a potential hazard.
This hierarchy dictates that the most effective control is to eliminate the hazard, followed by substitution, engineering controls (like fume hoods), and administrative controls (like standard operating procedures). PPE is the essential last line of defense.
Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal protective equipment.
Hazard Assessment of this compound
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its primary hazards from the well-documented profile of its parent compound, Benzothiazole, and related derivatives.[1][2][3][4] This proactive, science-based approach allows us to anticipate and mitigate risks effectively.
Benzothiazoles are a class of compounds known for their potential toxicity and irritant properties.[5][6] Based on available data for analogous structures, a comprehensive hazard assessment is summarized below.
| Hazard Category | GHS Pictogram | Anticipated Risk for this compound | Source of Inference |
| Acute Toxicity (Oral, Dermal, Inhalation) | skull_and_crossbones | Toxic if swallowed, in contact with skin, or if inhaled.[2][4] | Benzothiazole SDS[2][3][4] |
| Serious Eye Irritation | exclamation_mark | Causes serious eye irritation.[2][4][7] | Benzothiazole SDS[2][4] |
| Skin Irritation/Sensitization | exclamation_mark | May cause skin irritation or an allergic skin reaction in susceptible individuals.[5][7] | General data on benzothiazole derivatives[1][5] |
| Aquatic Toxicity | environment | Harmful to aquatic life.[1][2] | Benzothiazole SDS[2] |
This assessment directly informs our PPE selection. The goal is to establish impermeable barriers for all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Core PPE Protocol: A Step-by-Step Guide
Handling this compound demands a meticulous and sequential approach to PPE. All handling of this compound, particularly when in powdered form or solution, must be conducted within a certified chemical fume hood to utilize engineering controls that minimize inhalation exposure.[1]
Hand Protection
Given the acute dermal toxicity of benzothiazoles, robust hand protection is non-negotiable.[2][8]
-
Primary Gloves: Wear chemical-resistant nitrile gloves as a minimum requirement. Nitrile provides good resistance against a wide range of chemicals.[9]
-
Double Gloving: For procedures involving larger quantities or increased risk of splashing, double-gloving is mandated. This creates a secondary barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Inspection: Always inspect gloves for tears or pinholes before use.
-
Replacement: Change gloves immediately if you suspect contamination and after each use.[10]
Eye and Face Protection
The risk of serious eye irritation necessitates stringent eye protection.[2][4]
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.[11] Safety glasses do not provide an adequate seal against splashes and are insufficient.[11]
-
Secondary Protection: When handling larger volumes (>500 mL) or performing operations with a significant splash potential (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[11][12] The face shield protects facial skin and provides a secondary barrier for the eyes.
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Lab Coat: A flame-resistant lab coat is required.[12] It should be fully buttoned with sleeves rolled down.
-
Chemical Apron: For large-scale work or when there is a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Attire: Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.[9][11]
Respiratory Protection
While working in a fume hood is the primary method to control inhalation hazards, respiratory protection may be necessary in specific situations.
-
Standard Operations: For routine handling of small quantities inside a certified fume hood, additional respiratory protection is typically not required.
-
Emergency/High-Risk Scenarios: In the event of a spill outside of a fume hood or when weighing fine powders that could become airborne, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][8] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.[3][13]
Procedural Workflow: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. Incorrect doffing can lead to self-contamination.
Caption: Correct sequencing for donning and doffing PPE is critical to prevent contamination.
Decontamination and Disposal Plan
Contaminated PPE is hazardous waste. A clear disposal plan is essential for laboratory safety and environmental compliance.
-
Gloves: All disposable gloves used for handling this compound should be disposed of immediately after the task is complete. Place them in a designated, clearly labeled hazardous waste container.
-
Lab Coats: Non-disposable lab coats must be professionally laundered by a service familiar with laboratory contaminants. Do not take lab coats home. If a lab coat becomes grossly contaminated, it must be disposed of as hazardous waste.
-
Glassware and Equipment: All equipment must be decontaminated. A typical procedure involves rinsing with an appropriate organic solvent (like ethanol or acetone), followed by washing with soap and water. The initial solvent rinse must be collected and disposed of as hazardous chemical waste.
-
Chemical Waste: All waste containing this compound, including rinsates and contaminated solids, must be collected in a sealed, properly labeled hazardous waste container for disposal by your institution's Environmental Health and Safety (EHS) department.[1]
By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk assessment and mitigation that is the hallmark of a professional scientist. This structured approach ensures that your focus remains on your research, secure in the knowledge that your safety is systematically protected.
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
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Occupational Health Guidelines for Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
